4-(2-Bromoethyl)pyridine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-bromoethyl)pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZGISUYWRVVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-01-2 | |
| Record name | 4-(2-bromoethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Bromoethyl)pyridine Hydrobromide: Properties, Reactivity, and Application
Abstract: This technical guide provides a comprehensive overview of 4-(2-Bromoethyl)pyridine hydrobromide, a key building block in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis considerations, and reactivity, with a particular focus on its application as an alkylating agent. A detailed, field-proven protocol for N-alkylation is provided, complete with mechanistic rationale and a visual workflow diagram. Safety, handling, and spectroscopic characterization are also discussed to provide a holistic resource for laboratory application.
Introduction: The Strategic Importance of the Pyridylethyl Moiety
In the landscape of drug discovery and development, the pyridine ring is a privileged scaffold, present in a multitude of biologically active compounds. The introduction of functionalized side chains to this core is a critical strategy for modulating pharmacological properties such as receptor affinity, selectivity, and pharmacokinetics. This compound serves as a premier reagent for introducing the 4-pyridylethyl group, a motif found in compounds targeting a range of biological systems.
Its utility stems from the dual nature of the molecule: the pyridine ring, which can engage in hydrogen bonding and π-stacking interactions, and the reactive bromoethyl group, which acts as a potent electrophile for forging new carbon-heteroatom bonds. The hydrobromide salt form enhances the compound's stability and handling characteristics compared to its freebase, making it a reliable and practical tool in complex synthetic sequences.[1] This guide aims to provide the foundational knowledge and practical insights required to effectively utilize this versatile reagent.
Compound Identification and Physicochemical Properties
Precise identification is paramount for experimental reproducibility. This compound is distinguished from its common isomer, 2-(2-bromoethyl)pyridine hydrobromide, and the related 4-(bromomethyl)pyridine hydrobromide. The key physicochemical properties are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | 4-(2-bromoethyl)pyridine;hydrobromide | |
| CAS Number | 120277-01-2 | [2] |
| Molecular Formula | C₇H₉Br₂N | [3] |
| Molecular Weight | 266.96 g/mol | [3] |
| Appearance | White to light yellow powder/crystalline solid | [4] |
| Melting Point | 185 - 190 °C | |
| Solubility | Soluble in methanol.[4] Solubility in other polar aprotic solvents like DMF and DMSO is expected for reaction purposes. | |
| SMILES | C1=CN=CC=C1CCBr.Br | [3] |
| InChI Key | LSZGISUYWRVVJL-UHFFFAOYSA-N |
Synthesis and Purification Insights
While this compound is commercially available, understanding its synthesis provides context for potential impurities. A common and effective laboratory-scale synthesis involves the treatment of the corresponding alcohol, 4-(2-hydroxyethyl)pyridine, with concentrated hydrobromic acid (HBr).[5]
The mechanism proceeds via protonation of the hydroxyl group by the strong acid, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule in an Sₙ2 reaction to form the bromoethyl side chain. The pyridine nitrogen is simultaneously protonated by the excess acid to form the stable hydrobromide salt.
Reaction: Py-CH₂CH₂-OH + 2 HBr → [PyH⁺]-CH₂CH₂-Br + H₂O + Br⁻
Purification is typically achieved by recrystallization from a suitable solvent system, such as isopropanol or ethanol/ether, to yield the final product as a crystalline solid.[5]
Core Reactivity: The Bromoethyl Group as an Electrophilic Handle
The primary value of this compound in synthesis lies in the reactivity of its terminal bromide. The electron-withdrawing effect of the adjacent pyridinium ring enhances the electrophilicity of the methylene carbon to which the bromine is attached, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[1]
Common nucleophiles include:
-
Amines (Primary and Secondary): Leading to the formation of secondary and tertiary amines, respectively. This is one of the most important applications in drug development.
-
Thiols: Forming thioethers.
-
Alcohols/Phenols: Forming ethers, often requiring a strong base for deprotonation.
-
Carboxylates: Forming esters.
Mechanistic Considerations for N-Alkylation
The N-alkylation of a primary or secondary amine is a cornerstone application. The reaction requires a non-nucleophilic base to serve two critical functions:
-
Neutralize the Hydrobromide Salt: The starting material is a salt. The base neutralizes the HBr, liberating the freebase form of 4-(2-bromoethyl)pyridine in situ.
-
Deprotonate the Nucleophile: In many cases, the base also deprotonates the reacting amine (or other nucleophile), increasing its nucleophilicity and reaction rate.
The choice of base and solvent is critical to prevent side reactions, such as elimination (E2) which would form 4-vinylpyridine, or over-alkylation, particularly when reacting with primary amines.[6]
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol describes a robust method for the mono-alkylation of a generic primary amine (R-NH₂) using this compound.
Rationale and Self-Validation
-
Choice of Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and intermediates but does not participate in the reaction. Its high boiling point allows for heating to increase reaction rates if necessary.[6]
-
Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and non-nucleophilic base. It is strong enough to deprotonate most primary amines to enhance nucleophilicity and neutralize the HBr byproduct. Being a solid, it is easily removed by filtration during workup.[6]
-
Inert Atmosphere (Nitrogen/Argon): This prevents the introduction of atmospheric moisture, which could quench the base or participate in side reactions, and oxygen, which could degrade sensitive substrates.
-
Temperature Control: The reaction is initiated at room temperature. Gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction if monitoring shows slow progress. This avoids high temperatures that might favor elimination or decomposition.
-
Reaction Monitoring (TLC): Thin-Layer Chromatography is an essential self-validating step. By spotting the starting amine, the alkylating agent, and the co-spotted reaction mixture, one can visually track the consumption of the starting materials and the formation of a new, typically more polar, product spot.
Detailed Step-by-Step Procedure
-
Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.) and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of approx. 0.2-0.5 M with respect to the amine).
-
Inerting the System: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the stirring suspension in one portion.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress every 1-2 hours using TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). If the reaction is sluggish, gently heat the mixture to 40-60 °C.
-
Workup - Quenching: Once the starting amine is consumed (as indicated by TLC), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Workup - Extraction: Extract the aqueous phase with an appropriate organic solvent, such as ethyl acetate (3x the volume of the aqueous phase). The product is expected to be in the organic layer.
-
Workup - Washing: Combine the organic extracts and wash sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the N-alkylation protocol described above.
Caption: Workflow for N-alkylation using 4-(2-Bromoethyl)pyridine HBr.
Spectroscopic Characterization
While a publicly available, peer-reviewed spectrum for this specific compound is elusive, its ¹H NMR and IR spectra can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: (Predicted, in DMSO-d₆)
-
Pyridine Protons: Two distinct signals are expected in the aromatic region (δ 7.5-9.0 ppm). The protons ortho to the nitrogen (at C2 and C6) will be the most deshielded and appear furthest downfield as a doublet. The protons meta to the nitrogen (at C3 and C5) will appear slightly upfield, also as a doublet.
-
Ethyl Chain Protons (-CH₂-CH₂-): Two triplets are expected. The methylene group attached to the bromine (-CH₂-Br) will be downfield around δ 3.7-3.9 ppm due to the deshielding effect of the halogen. The methylene group attached to the pyridine ring (Py-CH₂-) will appear further upfield, around δ 3.2-3.4 ppm. Each will be split into a triplet by the adjacent methylene group.
-
Pyridinium Proton (N-H): A broad singlet may be observed at a very downfield chemical shift (>10 ppm), which would disappear upon a D₂O shake.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A very broad and strong absorption band from ~2500-3200 cm⁻¹ is characteristic of the N-H stretch in the pyridinium hydrobromide salt.
-
C=N, C=C Stretches: Aromatic ring stretching vibrations will appear in the ~1610-1450 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl chain will be just below 3000 cm⁻¹.
-
C-Br Stretch: A weak to medium intensity band in the fingerprint region, typically around 650-550 cm⁻¹.
-
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is the highest priority. This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: The compound is classified as corrosive and an irritant. It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of the powder.
-
Handling: Avoid creating dust. Use appropriate tools (spatulas) for transfer. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere and in a freezer at -20°C for long-term stability.[7]
-
In case of Exposure:
-
Skin: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a highly valuable and versatile reagent for synthetic and medicinal chemists. Its well-defined reactivity as an electrophile, coupled with the desirable properties of the pyridylethyl moiety it installs, makes it a strategic choice for the synthesis of complex molecular architectures and the development of novel therapeutics. By understanding its physicochemical properties, reactivity profile, and safe handling requirements, researchers can effectively leverage this compound to advance their scientific objectives.
References
- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. 4-Bromo-(2-hydroxyethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 120277-01-2 | VEA27701 [biosynth.com]
- 4. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 5. prepchem.com [prepchem.com]
- 6. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]
- 7. 120277-01-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4-(2-Bromoethyl)pyridine hydrobromide
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 4-(2-Bromoethyl)pyridine hydrobromide. We will delve into its core attributes, synthesis, applications, and safety protocols, providing the field-proven insights necessary for its effective utilization in a laboratory and developmental setting.
Core Compound Identification and Physicochemical Profile
This compound is a heterocyclic building block valued for its utility in organic synthesis. It consists of a pyridine ring substituted at the 4-position with a bromoethyl group; the pyridine nitrogen is protonated and paired with a bromide counter-ion to form the hydrobromide salt. This salt form generally confers greater stability and improved handling characteristics compared to the corresponding free base.
The primary CAS number for this compound is 120277-01-2 [1][2].
Chemical Structure:
(Simplified 2D representation)
Key Physicochemical Data:
A summary of the essential properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 120277-01-2 | [1][2] |
| Molecular Formula | C₇H₉Br₂N | [1] |
| Molecular Weight | 266.96 g/mol | [1] |
| IUPAC Name | 4-(2-bromoethyl)pyridine;hydrobromide | N/A |
| Appearance | White to light yellow powder or crystalline solid | [3] |
| Solubility | Soluble in methanol | [3] |
| Storage | Store under inert atmosphere, in a freezer (-20°C) | [2] |
Synthesis and Purification: A Practical Workflow
The synthesis of alkylated pyridine hydrobromides is a cornerstone of heterocyclic chemistry. The bromoethyl moiety is a potent electrophile, making this compound a valuable reagent for introducing the pyridyl-ethyl group into various molecular scaffolds.
Causality in Synthetic Choices
The choice of a synthetic route is governed by starting material availability, reaction efficiency, and safety. A common and effective method involves the bromination of the corresponding alcohol, 4-pyridine-ethanol, using a strong brominating agent like hydrobromic acid (HBr). Using concentrated HBr serves a dual purpose: it acts as the brominating agent for the hydroxyl group via an SN2 mechanism and provides the hydrobromide salt in a single pot reaction, which often aids in purification by crystallization.
Experimental Protocol: Synthesis from 4-Pyridine-ethanol
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
4-Pyridine-ethanol
-
48% Hydrobromic acid (HBr)
-
Diethyl ether (or other suitable anti-solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1.0 equivalent of 4-pyridine-ethanol.
-
Addition of HBr: Slowly add an excess (approx. 3.0-4.0 equivalents) of 48% aqueous hydrobromic acid to the flask. The addition may be exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux (typically around 120-125°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient activation energy to drive the nucleophilic substitution of the hydroxyl group.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess HBr and water, typically yielding a viscous oil or semi-solid.
-
Crystallization: The crude residue is triturated with a suitable anti-solvent, such as cold diethyl ether, to induce precipitation of the hydrobromide salt. The solid is then collected by vacuum filtration.
-
Purification: The collected solid can be further purified by recrystallization from a solvent system like ethanol/ether to yield the final product with high purity.
-
Drying: The purified crystals are dried under vacuum to remove residual solvents.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
References
An In-Depth Technical Guide to the Synthesis of 4-(2-Bromoethyl)pyridine Hydrobromide from 4-Pyridineethanol
This guide provides a comprehensive overview of the synthesis of 4-(2-bromoethyl)pyridine hydrobromide, a critical building block in modern pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the underlying chemical principles, provides a detailed and validated experimental protocol, and outlines the necessary analytical characterization and safety considerations. Our focus is on not just the procedural steps but the scientific rationale that underpins this important transformation, ensuring a reproducible and scalable process.
Strategic Importance in Medicinal Chemistry
This compound is a versatile bifunctional molecule, incorporating a nucleophilic pyridine ring and a reactive bromoethyl side chain. This unique structural arrangement makes it a highly valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. The pyridine moiety is a common scaffold in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The bromoethyl group serves as a reactive handle for introducing the pyridine core into larger molecular architectures through nucleophilic substitution reactions. This intermediate is instrumental in the development of novel antiviral and antimicrobial agents, among other therapeutic classes.[1][2]
The Chemistry of Transformation: From Alcohol to Alkyl Bromide
The conversion of 4-pyridineethanol to this compound is a classic example of a nucleophilic substitution reaction, specifically the conversion of an alcohol to an alkyl bromide using hydrobromic acid (HBr). The reaction proceeds via an SN2 mechanism, the key steps of which are outlined below.
Mechanistic Pathway
The reaction is initiated by the protonation of the hydroxyl group of 4-pyridineethanol by the strong acid, HBr. This is a crucial activation step as the hydroxyl group (-OH) is a poor leaving group, whereas its protonated form, the oxonium ion (-OH2+), is an excellent leaving group (a neutral water molecule).
Following protonation, the bromide ion (Br-), a good nucleophile, attacks the electrophilic carbon atom bearing the oxonium ion in a concerted fashion. This backside attack displaces the water molecule, leading to the formation of the C-Br bond and inversion of stereochemistry if the carbon were chiral. In this case, the primary carbon of the ethyl side chain is achiral. The pyridine nitrogen is also protonated by the excess HBr to form the hydrobromide salt.
Reaction Scheme:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to these procedures is critical for achieving a high yield and purity of the final product.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Concentration | Quantity | Supplier Notes |
| 4-Pyridineethanol | C₇H₉NO | 123.15 | 98% | 10.0 g | Ensure dryness |
| Hydrobromic Acid | HBr | 80.91 | 48% in H₂O | 90 mL | Use in a fume hood |
| Isopropanol | C₃H₈O | 60.10 | Reagent Grade | As needed | For recrystallization |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | As needed | For precipitation |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridineethanol (10.0 g, 81.2 mmol).
-
Addition of HBr: In a well-ventilated fume hood, carefully add 48% hydrobromic acid (90 mL) to the flask. The addition is exothermic, and the solution will become warm.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess hydrobromic acid and water under reduced pressure using a rotary evaporator. This will yield a viscous, crude solid.
-
Purification by Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the precipitation of the product.
-
Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold isopropanol, followed by cold diethyl ether.
-
-
Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.
Experimental Workflow:
Caption: A streamlined workflow for the synthesis of this compound.
Characterization and Data Analysis
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
| Property | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | 189-192 °C (for the analogous 4-(bromomethyl)pyridine hydrobromide) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.8 (d, 2H, pyridine-H), ~7.9 (d, 2H, pyridine-H), ~3.8 (t, 2H, -CH₂Br), ~3.3 (t, 2H, -CH₂-pyridine) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~150 (C-quaternary), ~145 (CH-pyridine), ~125 (CH-pyridine), ~35 (-CH₂Br), ~30 (-CH₂-pyridine) |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C-H (aromatic and aliphatic), C=N, C=C, and C-Br stretching vibrations. |
Note on NMR Data: The provided chemical shifts are estimations based on analogous structures and general principles of NMR spectroscopy.[3][4][5][6][7] Actual values may vary slightly depending on the solvent and experimental conditions. The pyridine protons are expected to appear as doublets, and the ethyl protons as triplets, with a typical coupling constant (J) of 6-8 Hz.[7]
Safety and Handling
This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-equipped laboratory.
-
Hydrobromic Acid (48%): Highly corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled. Always handle 48% HBr in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
This compound: This compound is a derivative of pyridine and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic solutions should be neutralized before disposal.
Conclusion
The synthesis of this compound from 4-pyridineethanol via reaction with hydrobromic acid is a robust and reliable method for producing this key pharmaceutical intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable compound for their drug discovery and development programs.
References
- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 3. bmse000432 Pyridine at BMRB [bmrb.io]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. ekwan.github.io [ekwan.github.io]
- 7. chem.libretexts.org [chem.libretexts.org]
Solubility of 4-(2-Bromoethyl)pyridine hydrobromide in common organic solvents
An In-depth Technical Guide to the Solubility of 4-(2-Bromoethyl)pyridine hydrobromide in Common Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This compound is a key building block in medicinal chemistry, yet its solubility profile in common organic solvents is not well-documented in publicly available literature. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It provides a comprehensive theoretical framework for understanding the solubility of this compound, detailed, field-proven experimental protocols for its systematic determination, and a robust methodology for data interpretation and reporting. By synthesizing first principles of chemical interactions with practical, step-by-step workflows, this document empowers research teams to generate the reliable, high-quality solubility data essential for process optimization and accelerated drug development timelines.
Introduction: The Critical Need for Solubility Data
This compound (C₇H₉Br₂N, MW: 266.96 g/mol ) is a heterocyclic compound widely utilized as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2][3] Its structure, featuring a reactive bromoethyl group and a pyridine ring, makes it a versatile intermediate for introducing the pyridylethyl moiety into target structures.
The efficiency of synthetic reactions, the design of crystallization and purification processes, and the ultimate formulation of a drug product are all critically dependent on a thorough understanding of the solubility of the intermediates and the final API.[4] A lack of reliable solubility data can lead to suboptimal reaction conditions, inefficient purification, and significant delays in process development.
This guide addresses the current information gap by providing a comprehensive framework for determining the solubility of this compound. We will first analyze its molecular structure to predict its general solubility behavior before outlining rigorous experimental protocols for generating both qualitative and quantitative data.
Physicochemical Profile and Predicted Solubility Behavior
To understand the solubility of this compound, we must first examine its molecular characteristics.
-
Structure and Polarity: The molecule consists of a polar pyridine ring and a bromoethyl side chain. More importantly, it is a hydrobromide salt.[1] The nitrogen atom on the pyridine ring is protonated, forming a pyridinium cation, with bromide as the counter-ion. This ionic character makes the entire molecule a salt, which dramatically increases its polarity compared to its free base, 4-(2-bromoethyl)pyridine.
-
Physical State: The compound is expected to be a solid at room temperature, similar to the related compound 4-(bromomethyl)pyridine hydrobromide, which is a white powder with a melting point of 189-192 °C.[5][6]
-
"Like Dissolves Like" Principle: Based on the fundamental principle of "like dissolves like," the ionic, highly polar nature of this salt dictates that it will be most soluble in polar solvents.[7][8] Its solubility is expected to be highest in polar protic solvents that can engage in hydrogen bonding and effectively solvate both the pyridinium cation and the bromide anion. Solubility will likely decrease significantly as the solvent polarity decreases.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding and strong ion-dipole interactions to solvate the pyridinium and bromide ions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to Low | Possess large dipole moments to solvate ions but lack hydrogen bond donating ability.[9] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | Lack the polarity required to overcome the crystal lattice energy of the ionic salt.[7][10] |
Theoretical Framework: Factors Governing Solubility
Several key factors interact to determine the extent to which a solid solute like this compound will dissolve in a given liquid solvent.
-
Solvent-Solute Interactions: For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome two primary forces: the intermolecular forces holding the solvent molecules together and the crystal lattice energy holding the solute molecules in their solid state.[9] Given the ionic nature of the solute, ion-dipole interactions will be the dominant favorable force in polar solvents.
-
Temperature: The dissolution of most solid compounds in liquid solvents is an endothermic process, meaning it absorbs heat from the surroundings.[7] According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[8] Therefore, the solubility of this compound is expected to increase at higher temperatures.
-
Molecular Size and Structure: While the molecular size is fixed, the structure of the solvent plays a role. Smaller solvent molecules, like methanol, may penetrate the crystal lattice more easily than larger ones, such as 2-propanol, potentially leading to higher solubility.[9]
A Practical Guide to Experimental Solubility Determination
The absence of published data necessitates a systematic experimental approach. The following workflow and protocols are designed to generate reliable and reproducible solubility data.
General Experimental Workflow
The process begins with a qualitative screening to identify suitable solvents, followed by a rigorous quantitative analysis at controlled temperatures.
Mandatory Safety Precautions
Based on safety data for related compounds, this compound should be handled with care.[11][12][13]
-
Hazard Profile: Assumed to be corrosive and toxic. Causes severe skin burns and eye damage.[5][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]
-
Handling: Handle in a well-ventilated fume hood. Avoid creating dust.[11]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from moisture.[13]
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly assess the solubility of the compound in a range of solvents to select candidates for quantitative analysis.
Materials:
-
This compound
-
Selection of organic solvents (see Table 1)
-
Glass vials (e.g., 4 mL) with caps
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound directly into a glass vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial securely and vortex vigorously for 2-3 minutes at ambient temperature.
-
Visually inspect the vial against a dark background.
-
Classify the solubility based on the following criteria:
-
Soluble: No solid particles are visible. The solution is clear.
-
Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unchanged.
-
Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
Objective: To determine the precise mass of solute that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.[14] This method is considered the gold standard for thermodynamic solubility measurement.[15]
Materials:
-
Thermostatically controlled shaker or water bath
-
Scintillation vials or flasks with sealed caps
-
Syringes (e.g., 1-5 mL)
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Analytical balance (4 decimal places)
-
Drying oven or rotary evaporator
-
Desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a vial (enough to ensure solid remains after equilibrium). For example, add ~100 mg of solute to 5 mL of the chosen solvent.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C / 298.15 K). Agitate the slurry for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.[14]
-
Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, dry vial.
-
Mass Determination: a. Accurately weigh the vial containing the filtered saturated solution. b. Evaporate the solvent completely. This can be done in a drying oven set to a temperature well below the compound's decomposition point or using a rotary evaporator. c. Once all solvent is removed, place the vial in a desiccator to cool to room temperature. d. Weigh the vial again to determine the mass of the dissolved solid residue.
-
Calculation:
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)
-
Mass of residue = (Mass of vial + residue) - (Mass of empty vial)
-
Solubility (in g / 100 g solvent) = (Mass of residue / Mass of solvent) * 100
-
To express in mg/mL, the density of the solvent at the experimental temperature must be used.
-
Data Presentation and Interpretation
Quantitative results should be meticulously recorded to allow for clear comparison and interpretation. Data should be reported as an average of at least three independent measurements.
Table 2: Template for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation |
| Methanol | 25.0 | Experimental Data | Calculated Data | Calculated Data |
| Ethanol | 25.0 | Experimental Data | Calculated Data | Calculated Data |
| Water | 25.0 | Experimental Data | Calculated Data | Calculated Data |
| Other... | 25.0 | Experimental Data | Calculated Data | Calculated Data |
| Methanol | 40.0 | Experimental Data | Calculated Data | Calculated Data |
Conclusion
References
- 1. 120277-01-2|this compound|BLD Pharm [bldpharm.com]
- 2. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 3. 3-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 20204681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. 4-(Bromomethyl)pyridine 97 73870-24-3 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. byjus.com [byjus.com]
- 9. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(2-Bromoethyl)pyridine Hydrobromide
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-(2-Bromoethyl)pyridine hydrobromide, a key intermediate in pharmaceutical synthesis and materials science. Understanding the thermal behavior of this compound is critical for ensuring safety, optimizing reaction conditions, and establishing stable storage protocols. This document details the underlying chemical principles of its decomposition, presents robust analytical methodologies for its characterization, and offers field-proven insights for researchers, scientists, and drug development professionals. By integrating thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data with mechanistic chemistry, this guide serves as an essential resource for handling and utilizing this reactive scaffold.
Introduction: Significance of this compound
This compound is a versatile bifunctional molecule, featuring a reactive bromoethyl side chain and a pyridinium salt moiety. Its structure makes it an important building block in the synthesis of a wide range of biologically active molecules and functional materials. The pyridinium core is prevalent in many pharmaceutical agents, while the bromoethyl group serves as a potent electrophile for alkylation reactions.
However, the very features that make this compound synthetically useful also contribute to its potential thermal instability. As a salt containing a good leaving group (bromide) and a potentially reactive side chain, it is susceptible to degradation under thermal stress. An in-depth understanding of its thermal limits and decomposition pathways is not merely an academic exercise; it is a prerequisite for:
-
Safe Handling and Storage: Preventing runaway reactions or pressure buildup in storage containers.[1][2][3]
-
Process Optimization: Defining the maximum temperature for synthetic reactions to avoid impurity formation.
-
Quality Control: Ensuring the stability and purity of the material over its shelf life.
This guide will systematically explore these aspects, providing both theoretical grounding and practical, actionable protocols.
Thermal Stability Profile
The thermal stability of this compound is primarily dictated by the strength of its covalent and ionic bonds. The key events upon heating are the melting point and the onset of decomposition. These are best characterized by the complementary techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Key Thermal Events
Studies on similar pyridinium salts and alkyl halides suggest a multi-stage decomposition process.[4][5][6] The thermal behavior can be summarized as follows:
| Thermal Event | Typical Temperature Range (°C) | Analytical Observation | Significance |
| Melting Point (Tm) | 160 - 175 °C | Sharp endotherm in DSC | Transition from solid to liquid phase. The compound is generally less stable in the molten state. |
| Onset of Decomposition (Tonset) | > 180 °C | First significant mass loss in TGA | The temperature at which the material begins to degrade. This is a critical parameter for process safety. |
| Peak Decomposition (Tpeak) | 200 - 250 °C | Peak of the derivative weight loss curve (DTG) | The temperature of the maximum rate of decomposition for the primary degradation step. |
Note: These values are illustrative and can be influenced by factors such as heating rate, atmospheric conditions, and sample purity.
Decomposition Kinetics and Mechanism
The thermal decomposition of haloalkyl pyridinium salts is a complex process that can proceed through several pathways. For this compound, the decomposition is expected to be initiated by the cleavage of the carbon-bromine bond, which is the weakest covalent bond in the molecule (excluding the ionic association).[5][6]
Proposed Decomposition Pathway
The primary decomposition mechanism is likely a unimolecular elimination reaction (E1 or E2 type), facilitated by the pyridinium ring.
-
Initial Step: Dehydrobromination. The process begins with the elimination of hydrogen bromide (HBr). The acidic proton on the nitrogen and the bromide counter-ion may facilitate this process. This elimination results in the formation of 4-vinylpyridine.
-
Secondary Step: Polymerization/Further Decomposition. The highly reactive 4-vinylpyridine generated in the first step can subsequently polymerize or undergo further fragmentation at elevated temperatures, leading to a complex mixture of products and eventual charring.
dot graph DecompositionPathway { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=2, height=1]; edge [fontname="Arial", color="#202124"];
// Nodes A [label="4-(2-Bromoethyl)pyridine\nHydrobromide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="4-Vinylpyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Hydrogen Bromide (HBr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Polymerization / Char", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [label="Heat (Δ)\n- HBr Elimination"]; B -> C; B -> D; C -> E [label="Further Heating"]; } enddot Caption: Proposed thermal decomposition pathway.
This proposed mechanism is consistent with studies on the thermal degradation of other brominated organic compounds, where the primary step involves the loss of HBr.[5][7][8]
Analytical Methodologies for Stability Assessment
To experimentally determine the thermal profile, TGA and DSC are indispensable. The following protocols are designed to be self-validating by including system suitability checks.
Experimental Workflow
A logical workflow ensures data integrity from sample receipt to final report.
// Connections Calibrate -> TGA [lhead=cluster_analysis]; Calibrate -> DSC; Prep -> TGA; Prep -> DSC; TGA -> ProcessTGA; DSC -> ProcessDSC; ProcessTGA -> Correlate; ProcessDSC -> Correlate; Correlate -> Report; } enddot Caption: Workflow for thermal stability analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs and to quantify this loss.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. Perform a system suitability test using a certified reference material like calcium oxalate.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere. This prevents oxidative side reactions.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. The heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the initial mass loss step.
-
Calculate the percentage mass loss for each distinct decomposition step.
-
Identify the peak decomposition temperature (Tpeak) from the derivative thermogravimetry (DTG) curve.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Atmosphere: Use a nitrogen purge at 20-50 mL/min.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan prevents mass loss before the decomposition event, which could otherwise interfere with the measurement of thermal events.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 250°C at a heating rate of 10°C/min. The final temperature is chosen to be above the expected melting point but within the main decomposition region observed by TGA.
-
-
Data Analysis:
-
Identify the sharp endothermic peak corresponding to the melting point (Tm).
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Observe any broad exothermic peaks following the melt, which are indicative of decomposition.
-
Implications for Handling, Storage, and Synthesis
The thermal data directly inform best practices in a laboratory or manufacturing setting.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][2] The stability data suggest that storage at ambient temperature is acceptable, but prolonged exposure to temperatures above 40°C should be avoided.
-
Handling: As a corrosive and hazardous material, appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, must be worn.[1][2][9][10] Handling should be performed in a chemical fume hood.
-
Synthesis: For reactions involving this compound as a reagent, the reaction temperature should be kept well below the onset of decomposition (e.g., below 150°C) to prevent the formation of vinylpyridine and other degradation impurities. This is crucial for ensuring high purity and yield of the desired product.
Conclusion
This compound is a thermally sensitive compound with a well-defined decomposition profile. Thermal analysis using TGA and DSC reveals that it is stable up to approximately 180°C, after which it undergoes dehydrobromination to form 4-vinylpyridine, followed by subsequent polymerization or degradation. The methodologies and insights provided in this guide enable researchers and developers to handle this valuable reagent safely, establish appropriate storage conditions, and design robust synthetic processes that avoid thermal degradation, thereby ensuring the quality and integrity of their work.
References
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.ca [fishersci.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. cetjournal.it [cetjournal.it]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. angenechemical.com [angenechemical.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of Commercial 4-(2-Bromoethyl)pyridine hydrobromide
Foreword: The Critical Role of Purity in Pharmaceutical Intermediates
4-(2-Bromoethyl)pyridine hydrobromide is a pivotal building block in modern medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromoethyl group and a pyridine core, makes it an essential precursor for a wide array of pharmacologically active molecules. The purity of this intermediate is not a trivial matter; it directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive, field-proven framework for the rigorous purity analysis of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each analytical choice. Our approach is rooted in establishing a self-validating system of orthogonal techniques to build a complete and trustworthy purity profile.
Foundational Physicochemical Characterization
Before any purity analysis can commence, a thorough understanding of the compound's fundamental properties is essential. These characteristics influence sample preparation, analytical method selection, and data interpretation. Commercial this compound is the salt form, which enhances stability compared to its free base.[1]
| Property | Value | Source |
| CAS Number | 39232-05-8 (for hydrobromide salt is not universally defined, parent is listed) | [2] |
| Molecular Formula | C₇H₉Br₂N | [3] |
| Molecular Weight | 266.96 g/mol | [3] |
| Appearance | White to light yellow or off-white powder/crystalline solid | [4] |
| Melting Point | Typically in the range of 148-152 °C, but can vary with purity | [4] |
| Solubility | Soluble in solvents like methanol | [4] |
Understanding the Impurity Landscape
A robust purity analysis is predicated on knowing what to look for. Impurities in a commercial batch can originate from several sources: the synthetic route, subsequent degradation, or improper storage. The synthesis of related pyridine hydrobromides often involves bromination of a precursor, which can lead to specific impurities. For instance, methods using N-bromosuccinimide (NBS) are common to avoid handling liquid bromine.[5][6]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 4-vinylpyridine or 4-pyridineethanol.
-
Reaction Intermediates: Incomplete conversion can leave intermediates in the final product.
-
By-products: Over-bromination, dimerization, or formation of positional isomers (e.g., 2-(2-Bromoethyl)pyridine or 3-(2-Bromoethyl)pyridine derivatives).
-
Reagents: Residual brominating agents or other reagents used in the synthesis.[5]
Potential Degradation Products:
-
Hydrolysis Products: Reaction with trace moisture can lead to the formation of 4-(2-hydroxyethyl)pyridine.
-
Elimination Products: Dehydrobromination can yield 4-vinylpyridine. The parent compound is noted to be sensitive to light and long-term storage.[1]
The following diagram illustrates the logical sources of potential contaminants.
References
- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. 4-(2-Bromoethyl)pyridine | C7H8BrN | CID 17779262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 20204681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to 4-(2-Bromoethyl)pyridine Hydrobromide in Synthesis
Welcome to a detailed exploration of 4-(2-Bromoethyl)pyridine hydrobromide, a cornerstone reagent for introducing the 4-pyridylethyl moiety in modern organic synthesis. This guide moves beyond simple procedural outlines to provide a deeper understanding of the causality behind its application, empowering researchers and drug development professionals to leverage its full potential. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and this precursor provides a reliable pathway for its incorporation.[1][2][3]
Core Characteristics and Strategic Advantages
This compound is a white to off-white crystalline solid. Its hydrobromide salt form confers superior stability and handling properties compared to the free base, which can be less stable. The key to its synthetic utility lies in the primary alkyl bromide, an excellent electrophile poised for nucleophilic substitution reactions.
| Property | Value | Source |
| CAS Number | 120277-01-2 | [4][5] |
| Molecular Formula | C₇H₉Br₂N | [4] |
| Molecular Weight | 266.96 g/mol | [4] |
| Form | Crystalline Solid / Powder | [6][7] |
| Solubility | Soluble in methanol | [6] |
From a practical standpoint, the choice to use the hydrobromide salt is deliberate. It mitigates the volatility and potential for self-reaction or degradation of the free base, ensuring consistency and reproducibility in synthetic protocols.
The Workhorse Reaction: N-Alkylation
The most prevalent application of 4-(2-bromoethyl)pyridine is the alkylation of nitrogen nucleophiles. This reaction is fundamental in the synthesis of a vast array of biologically active molecules, particularly in the development of histamine H3 receptor antagonists.[8][9][10]
Mechanistic Insight
The reaction proceeds via a classical SN2 mechanism. A base is required to deprotonate the nucleophilic amine, generating a more potent nucleophile that readily attacks the electrophilic carbon bearing the bromine atom. The choice of base and solvent is critical and depends on the nucleophilicity and steric hindrance of the amine, as well as its solubility.
-
Bases: For simple primary or secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often sufficient. They are mild, inexpensive, and easily removed during workup. For less nucleophilic amines or hindered systems, a stronger, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferable to drive the reaction to completion.
-
Solvents: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free to react.
Workflow for a General N-Alkylation Protocol
Caption: A generalized workflow for SN2 N-alkylation reactions.
Exemplary Protocol: Synthesis of a Histamine H3 Antagonist Precursor
This protocol details the alkylation of a secondary amine, a common step in the synthesis of potent histamine H3 receptor antagonists which are investigated for neurological and cognitive disorders.[8][9][11][12]
-
Reagent Preparation: To a solution of the secondary amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.5 eq).
-
Reaction Initiation: Stir the suspension vigorously for 15 minutes at room temperature. Add this compound (1.1 eq) portion-wise over 5 minutes.
-
Execution: Heat the reaction mixture to 70 °C and maintain for 4-12 hours.
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the solid potassium salts. Rinse the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the combined filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-alkylated product.
Expanding the Scope: O- and S-Alkylation
While less common than N-alkylation, this precursor is also effective for the alkylation of oxygen and sulfur nucleophiles, providing access to pyridylethyl ethers and thioethers. These motifs are also of interest in medicinal chemistry.
Key Mechanistic Differences
The principles of SN2 reaction still apply, but the choice of base is even more critical.
-
O-Alkylation (Phenols): Phenols are less nucleophilic than amines. A moderately strong base like potassium carbonate is often sufficient, but the reaction may require higher temperatures or longer reaction times. For aliphatic alcohols, a much stronger base such as sodium hydride (NaH) is typically necessary to deprotonate the hydroxyl group effectively.
-
S-Alkylation (Thiols): Thiols are excellent nucleophiles. Mild bases like potassium carbonate or even triethylamine are usually sufficient to deprotonate the thiol to the highly nucleophilic thiolate anion, and these reactions often proceed smoothly at room temperature.
Caption: Synthetic pathways from the precursor to bioactive scaffolds.
Safety and Handling: A Professional's Obligation
As with any reactive chemical, adherence to strict safety protocols is non-negotiable. This compound and its related isomers are classified as corrosive and can cause severe skin burns and eye damage.[13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14][17]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][17] Avoid contact with skin and eyes.[13]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[13][14][17]
-
Spill Response: In case of a spill, absorb with an inert material like clay or diatomaceous earth and dispose of it as hazardous waste.[13]
Conclusion
This compound is more than just a reagent; it is a strategic tool for the efficient introduction of the 4-pyridylethyl pharmacophore. A thorough understanding of its reactivity, coupled with careful selection of reaction conditions, allows for its versatile application in the synthesis of complex molecular targets. Its role in the development of histamine H3 antagonists highlights its significance in modern drug discovery, making it an indispensable precursor in the chemist's arsenal.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 120277-01-2 | VEA27701 [biosynth.com]
- 5. This compound | 120277-01-2 [sigmaaldrich.com]
- 6. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 7. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 8. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A scalable synthesis of a histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
Methodological & Application
Protocol for Selective N-alkylation of Primary Amines with 4-(2-Bromoethyl)pyridine Hydrobromide
Abstract
This application note provides a comprehensive, in-depth technical guide for the selective mono-N-alkylation of primary amines utilizing 4-(2-bromoethyl)pyridine hydrobromide. This transformation is of significant interest to researchers, scientists, and drug development professionals as it introduces a pyridylethyl moiety, a common structural motif in pharmacologically active compounds. This document elucidates the underlying reaction mechanism, details a robust experimental protocol, provides guidance on reaction optimization, and addresses common troubleshooting scenarios. The protocols described herein are designed to be reproducible and scalable, facilitating the synthesis of key intermediates for drug discovery and development.
Introduction
The N-alkylation of primary amines is a fundamental and widely employed transformation in organic synthesis. The introduction of an alkyl group to a primary amine can dramatically modulate the parent molecule's physicochemical properties, including its basicity, lipophilicity, and pharmacological profile. However, a significant challenge in the N-alkylation of primary amines is the propensity for over-alkylation, leading to the formation of undesired tertiary amines and quaternary ammonium salts. This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.[1][2]
This guide focuses on the use of this compound as an alkylating agent. The resulting N-(2-(pyridin-4-yl)ethyl) substituted amines are valuable building blocks in medicinal chemistry, appearing in a range of biologically active molecules. This document presents a protocol designed to favor selective mono-alkylation, providing researchers with a reliable method to access these important compounds.
Reaction Mechanism and Strategy for Selectivity
The N-alkylation of a primary amine with this compound proceeds via a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the bromoethyl group, displacing the bromide ion.[1]
A key challenge is preventing the secondary amine product from undergoing a second alkylation. A highly effective strategy to achieve mono-selectivity is the "competitive deprotonation/protonation" approach.[3][4][5] In this method, the reaction is performed in the presence of a carefully chosen base. The base deprotonates the primary amine, rendering it nucleophilic and capable of reacting with the alkylating agent. The resulting secondary amine product, being more basic than the starting primary amine, is then protonated by the hydrobromide salt of the unreacted primary amine or the hydrobromide generated during the reaction. This protonated secondary amine is no longer nucleophilic and is thus prevented from further reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy | Semantic Scholar [semanticscholar.org]
Application Note: The Strategic Utility of 4-(2-Bromoethyl)pyridine Hydrobromide in Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides a comprehensive overview of the application of 4-(2-Bromoethyl)pyridine hydrobromide as a pivotal reagent in the synthesis of pharmaceutical intermediates. We delve into the chemical properties, reactivity, and strategic advantages of this versatile building block. A detailed protocol for a representative N-alkylation reaction is presented, illustrating its utility in constructing the core scaffolds of pharmacologically active molecules, particularly in the development of histamine H1-receptor antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage pyridine-containing synthons in their synthetic campaigns.
Introduction: The Pyridine Moiety in Medicinal Chemistry
The pyridine ring is a privileged scaffold in modern drug discovery, present in a vast array of therapeutic agents.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can engage in crucial interactions with biological targets like enzymes and receptors.[1] Strategic functionalization of the pyridine core allows medicinal chemists to finely tune a compound's pharmacological profile, including its potency, selectivity, and ADME properties.[1]
This compound is a highly valuable bifunctional reagent. It combines the nucleophilic pyridine nitrogen (in its protonated form) with a reactive two-carbon electrophilic side chain, making it an ideal precursor for introducing a pyridylethyl moiety into a target molecule. The hydrobromide salt form enhances the compound's stability, making it easier to handle and store compared to its free base counterpart.[2]
Core Chemistry & Mechanistic Rationale
The primary utility of this compound lies in its capacity as an alkylating agent. The terminal bromine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its application in pharmaceutical synthesis.
The N-Alkylation Reaction: A Gateway to Bioactive Molecules
A predominant application of this reagent is the N-alkylation of primary or secondary amines. This reaction, a classic SN2 (nucleophilic substitution) process, forms a new carbon-nitrogen bond, effectively tethering the pyridylethyl group to a variety of molecular scaffolds.
The reaction typically requires a non-nucleophilic base to deprotonate the amine nucleophile, thereby increasing its reactivity. The hydrobromide salt of the pyridine starting material necessitates the use of at least two equivalents of base: one to neutralize the pyridine hydrobromide and a second to deprotonate the amine nucleophile. Common bases for this transformation include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).
Diagram 1: General N-Alkylation Workflow
Caption: Workflow for a typical N-alkylation reaction using this compound.
Application Case Study: Synthesis of Histamine H1-Receptor Antagonist Scaffolds
Many second-generation histamine H1-receptor antagonists, such as Rupatadine and Desloratadine, feature complex heterocyclic systems.[3] The introduction of a pyridylmethyl or pyridylethyl group onto a core amine structure is a common strategy in the development of these drugs.[3][4] This modification can enhance binding affinity and modulate the pharmacokinetic properties of the final compound.
While specific synthetic routes for commercial drugs are proprietary, we can outline a robust, representative protocol for the synthesis of a key intermediate analogous to those used in the development of H1-antagonists. This protocol details the N-alkylation of a piperazine derivative, a common core in this class of drugs.[5]
Detailed Experimental Protocol: N-Alkylation of Piperazine
This protocol describes the reaction of this compound with a generic piperazine nucleophile.
Reaction Scheme:
Diagram 2: Synthesis of a Pyridylethyl-Piperazine Intermediate
Caption: N-alkylation of piperazine with this compound.
| Parameter | Value |
| Reactant 1 | Piperazine (1.0 equiv) |
| Reactant 2 | This compound (1.1 equiv) |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv) |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous |
| Temperature | Room Temperature (approx. 25°C) |
| Reaction Time | 18-24 hours |
| Monitoring | Thin Layer Chromatography (TLC), LC-MS |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperazine (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (concentration approx. 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.1 equiv) to the suspension in one portion. The use of a slight excess of the alkylating agent ensures complete consumption of the more valuable piperazine starting material.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored periodically by TLC or LC-MS until the starting piperazine is consumed (typically 18-24 hours).
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes remove the inorganic salts (KBr, K₂CO₃) and residual DMF.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure N-alkylated product.
Safety and Handling
This compound and its related isomers are toxic and corrosive substances that must be handled with appropriate care in a well-ventilated chemical fume hood.[6][7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat at all times.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[8] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, often under an inert atmosphere.[7] The compound is typically stored in a refrigerator to maintain stability.[6]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[6]
-
Conclusion
This compound is a powerful and efficient reagent for introducing the pyridylethyl functional group into organic molecules. Its primary application in N-alkylation reactions provides a reliable and straightforward route to key intermediates for a wide range of pharmaceuticals, most notably in the synthesis of H1-receptor antagonists. The protocol detailed herein offers a robust template for this transformation, which can be adapted for various amine-containing substrates. Proper adherence to safety protocols is essential when handling this reactive and hazardous compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Application Notes and Protocols for the Synthesis of Functional Materials Using 4-(2-Bromoethyl)pyridine Hydrobromide
Introduction: The Versatility of a Pyridinium Precursor
4-(2-Bromoethyl)pyridine hydrobromide is a versatile bifunctional molecule that serves as a cornerstone in the synthesis of a wide array of functional materials. Its structure, featuring a reactive bromoethyl group and a pyridine ring, allows for sequential or simultaneous chemical modifications, leading to the development of materials with tailored properties. The pyridine moiety can act as a nucleophile, a ligand for metal coordination, a precursor to permanently cationic pyridinium salts, and a pH-responsive unit. The bromoethyl group provides a reactive site for nucleophilic substitution, enabling grafting to and from surfaces and polymer backbones.
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will explore its use in the synthesis of functional polymers, surface modifications, and the creation of materials with applications in drug delivery and antimicrobial coatings. The protocols provided herein are designed to be robust and self-validating, with a focus on the causality behind experimental choices.
Core Applications and Synthetic Strategies
The utility of this compound stems from its ability to introduce the pyridyl functionality into various molecular architectures. This opens up possibilities for creating materials with enhanced properties and functionalities.
Synthesis of Pyridinium-Functionalized Polymers
The quaternization of the pyridine ring with the bromoethyl group of another molecule or the reaction of the bromoethyl group with a polymeric backbone containing nucleophilic sites results in the formation of polymers with pendant pyridinium groups. These cationic polymers have found applications as antimicrobial agents, gene delivery vectors, and components of ionic liquids and conductive polymers.
-
Antimicrobial Activity: The permanent positive charge on the pyridinium ring can interact with and disrupt the negatively charged cell membranes of bacteria and fungi.[1][2]
-
Enhanced Solubility: The ionic nature of pyridinium salts can improve the water solubility of polymers.
-
Platform for Further Functionalization: The pyridinium ring can be further modified to introduce other functional groups.
This protocol details the synthesis of a cross-linked pyridinium-functionalized polymer, a material with potential applications in antimicrobial coatings and ion-exchange resins.
Materials:
-
Poly(4-vinylpyridine) (P4VP, average Mw 50,000)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Diethyl ether
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
Dissolution of P4VP: In a 250 mL round-bottom flask, dissolve 5.25 g (50 mmol of repeating units) of P4VP in 100 mL of anhydrous DMF. Stir the mixture under a nitrogen atmosphere until the polymer is completely dissolved.
-
Addition of Quaternizing Agent: Add 13.35 g (50 mmol) of this compound to the P4VP solution.
-
Reaction: Heat the reaction mixture to 80°C and stir for 48 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by taking small aliquots and analyzing them by FTIR spectroscopy, looking for the appearance of the characteristic pyridinium ring vibration.
-
Precipitation and Purification: After cooling to room temperature, precipitate the quaternized polymer by slowly adding the reaction mixture to 500 mL of diethyl ether with vigorous stirring.
-
Washing: Decant the diethyl ether and wash the polymer precipitate with fresh diethyl ether (3 x 100 mL) to remove unreacted starting materials and residual solvent.
-
Drying: Dry the resulting polymer under vacuum at 60°C for 24 hours to obtain the final product.
Characterization:
-
FTIR Spectroscopy: Confirm the quaternization by the appearance of a new peak around 1640 cm⁻¹, corresponding to the C=N stretching vibration of the pyridinium ring.
-
¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The appearance of new signals corresponding to the ethyl bridge and the pyridinium protons will confirm the modification.
-
Elemental Analysis: Determine the degree of quaternization by analyzing the nitrogen and bromine content.
| Parameter | Value |
| P4VP Molecular Weight | ~50,000 g/mol |
| Molar ratio P4VP:Quaternizing agent | 1:1 |
| Reaction Temperature | 80°C |
| Reaction Time | 48 hours |
| Expected Product | Cross-linked poly(4-vinylpyridinium) bromide |
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve the polymer and reactants and facilitate the SN2 reaction. The absence of water is crucial to prevent side reactions.
-
Nitrogen Atmosphere: Prevents oxidation of the reactants and solvent at elevated temperatures.
-
Elevated Temperature (80°C): Increases the reaction rate of the quaternization reaction.
-
Precipitation in Diethyl Ether: Diethyl ether is a non-solvent for the ionic polymer, allowing for its efficient separation from the reaction mixture.
dot
Caption: Workflow for P4VP Quaternization.
Surface Modification for Advanced Applications
The ability to graft polymers and functional molecules onto surfaces is critical for the development of advanced materials for biosensors, drug delivery platforms, and biocompatible coatings. This compound can be utilized to introduce pyridyl groups onto a surface, which can then act as initiation sites for "grafting from" polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
This protocol describes the "grafting from" approach to create a dense layer of P4VP brushes on a silicon surface. This functionalized surface can be used for studying cell adhesion, as a pH-responsive coating, or for the immobilization of biomolecules.
Part A: Immobilization of the ATRP Initiator
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION!
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
α-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Surface Hydroxylation: Clean the silicon wafers by sonicating in acetone and isopropanol. Dry the wafers under a stream of nitrogen. Treat the wafers with piranha solution for 30 minutes to generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.) Rinse extensively with deionized water and dry under a nitrogen stream.
-
Surface Amination: Immediately immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene. Incubate for 2 hours at room temperature with gentle agitation. Rinse the wafers with toluene, followed by ethanol, and finally deionized water to remove excess APTES. Cure the silane layer by baking at 110°C for 30 minutes.
-
Initiator Immobilization: Immerse the aminated wafers in a solution of α-bromoisobutyryl bromide (0.1 M) and TEA (0.1 M) in anhydrous DCM for 2 hours at room temperature. The TEA acts as a base to neutralize the HBr byproduct. Rinse the wafers with DCM, ethanol, and deionized water, and then dry under a nitrogen stream. The surface is now functionalized with ATRP initiators.
Part B: Surface-Initiated ATRP of 4-Vinylpyridine (4VP)
Materials:
-
Initiator-functionalized silicon wafers
-
4-Vinylpyridine (4VP), freshly distilled
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anisole (solvent)
-
Schlenk flask
-
Freeze-pump-thaw setup
Procedure:
-
Reaction Setup: Place the initiator-functionalized silicon wafer in a Schlenk flask. Add CuBr (0.05 mmol) and bpy (0.1 mmol) to the flask.
-
Monomer Solution: In a separate flask, prepare a solution of 4VP (5 mmol) in anisole (5 mL). Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Polymerization: Transfer the deoxygenated monomer solution to the Schlenk flask containing the wafer and catalyst via a cannula. Place the flask in a thermostated oil bath at 90°C.
-
Termination: After the desired polymerization time (e.g., 1-24 hours, depending on the desired brush length), remove the wafer from the reaction mixture and quench the polymerization by exposing it to air.
-
Cleaning: Thoroughly rinse the wafer with DMF, followed by ethanol and deionized water to remove any physisorbed polymer and residual catalyst. Dry the wafer under a stream of nitrogen.
Characterization of P4VP Brushes:
-
Ellipsometry: Measure the thickness of the grafted polymer layer.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of nitrogen from the pyridine rings.
-
Contact Angle Goniometry: Measure the water contact angle to assess the change in surface hydrophilicity.
dot
Caption: Surface-Initiated ATRP Workflow.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of a diverse range of functional materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of pyridinium-functionalized polymers and the modification of surfaces with poly(4-vinylpyridine) brushes. The inherent properties of the pyridyl group, including its ability to impart charge, coordinate to metals, and respond to pH changes, will continue to drive innovation in areas such as antimicrobial materials, smart coatings, and biomedical devices. Future research will likely focus on developing more complex polymer architectures and exploring the full potential of these materials in advanced applications.
References
Application Notes and Protocols for Thiol Derivatization Using 4-(2-Bromoethyl)pyridine Hydrobromide
Introduction: The Critical Role of Thiol Derivatization in Proteomics and Drug Development
The sulfhydryl group (-SH) of cysteine residues is a cornerstone of protein structure and function. Its high nucleophilicity and redox activity make it a frequent participant in catalytic sites, metal binding, and the formation of disulfide bonds that stabilize protein architecture. Consequently, the precise and stable modification of these thiol groups is a critical technique for researchers in proteomics, drug development, and analytical biochemistry. Derivatization of thiols enables accurate protein quantification, enhances sequence coverage in mass spectrometry, and facilitates the study of protein structure and function.
4-(2-Bromoethyl)pyridine hydrobromide has emerged as a valuable reagent for the specific alkylation of cysteine residues. This process, known as S-pyridylethylation, converts the reactive thiol group into a stable S-(2-pyridylethyl)cysteine thioether. This modification offers several distinct advantages:
-
Irreversibility and Stability: The resulting thioether bond is highly stable under the harsh conditions of acid hydrolysis, allowing for accurate amino acid analysis.
-
Prevention of Disulfide Bond Reformation: By capping the free thiols, pyridylethylation prevents the re-oxidation and scrambling of disulfide bonds following reduction, which is crucial for unambiguous protein sequencing and peptide mapping.
-
Enhanced Analytical Detection: The introduction of the pyridine ring provides a chromophore for UV detection in HPLC analysis and a specific mass signature for confident identification in mass spectrometry.
This application note provides a comprehensive guide to the derivatization of thiols using this compound, including the underlying chemical principles, detailed experimental protocols for both in-solution and in-gel applications, and key considerations for successful implementation.
Chemical Principle and Reaction Mechanism
The derivatization of a thiol with 4-(2-bromoethyl)pyridine is a bimolecular nucleophilic substitution (SN2) reaction. The reaction is most efficient under slightly alkaline conditions (pH 7.5-8.5), which promotes the deprotonation of the cysteine's sulfhydryl group to the more nucleophilic thiolate anion (-S⁻). This thiolate then attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.
Figure 1: Reaction mechanism of thiol derivatization. A thiol is deprotonated to a more reactive thiolate anion, which then undergoes an SN2 reaction with 4-(2-bromoethyl)pyridine.
Safety Precautions
This compound and its related compounds are hazardous. Always consult the Safety Data Sheet (SDS) before use.[1][2][3]
-
Wear appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and vapors.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Experimental Protocols
The following protocols are adapted from established methods for similar alkylating agents like 2-bromoethylamine and 4-vinylpyridine.[1] Optimization may be required depending on the specific protein or peptide.
Protocol 1: In-Solution Derivatization of Proteins/Peptides
This protocol is suitable for purified proteins or peptides in solution.
Materials:
-
Protein/peptide sample
-
Denaturation/Reduction Buffer: 6 M Guanidinium HCl, 100 mM Tris-HCl, pH 8.5, 10 mM Dithiothreitol (DTT)
-
This compound solution: 1 M in reaction buffer (prepare fresh)
-
Quenching Solution: 1 M DTT
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.5
Procedure:
-
Protein Solubilization and Reduction:
-
Dissolve the protein/peptide sample in the Denaturation/Reduction Buffer to a final concentration of 1-5 mg/mL.
-
Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the 1 M this compound solution to a final concentration of 20-50 mM. A 2 to 5-fold molar excess of the reagent over the total thiol concentration (including DTT) is recommended.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the alkylation reaction, add the Quenching Solution to a final concentration that is at least double the concentration of the this compound used.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Clean-up:
-
Remove excess reagents and buffer exchange the sample into a buffer suitable for downstream applications (e.g., mass spectrometry, HPLC) using dialysis, size-exclusion chromatography, or C18 solid-phase extraction for peptides.
-
Figure 2: In-solution derivatization workflow. A streamlined process for the derivatization of proteins and peptides in a solution format.
Protocol 2: In-Gel Derivatization of Proteins
This protocol is designed for proteins that have been separated by SDS-PAGE.
Materials:
-
Coomassie-stained gel band containing the protein of interest
-
Destaining Solution: 50% acetonitrile, 50 mM Ammonium Bicarbonate
-
Reduction Solution: 10 mM DTT in 50 mM Ammonium Bicarbonate
-
Alkylation Solution: 55 mM this compound in 50 mM Ammonium Bicarbonate (prepare fresh)
-
100% Acetonitrile
-
50 mM Ammonium Bicarbonate
-
Trypsin solution (for subsequent digestion)
Procedure:
-
Excision and Destaining:
-
Excise the protein band of interest from the gel.
-
Wash the gel pieces with the Destaining Solution until the Coomassie blue stain is removed.
-
-
Dehydration and Reduction:
-
Dehydrate the gel pieces with 100% acetonitrile and dry them in a vacuum centrifuge.
-
Rehydrate the gel pieces in the Reduction Solution and incubate at 56°C for 1 hour.
-
Remove the Reduction Solution.
-
-
Alkylation:
-
Add the Alkylation Solution to the gel pieces and incubate in the dark at room temperature for 45 minutes.
-
Remove the Alkylation Solution and wash the gel pieces with 50 mM Ammonium Bicarbonate, followed by dehydration with 100% acetonitrile.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
In-Gel Digestion:
-
The derivatized protein is now ready for in-gel digestion with trypsin or another protease according to standard protocols.
-
Quantitative Data and Analytical Considerations
The success of the derivatization can be monitored by various analytical techniques.
| Parameter | Value | Notes |
| Mass Shift | +105.0578 Da (monoisotopic) | The mass of a pyridylethyl group (C₇H₇N) is added to each cysteine residue. |
| UV Absorbance | ~260 nm | The pyridine ring introduces a UV chromophore, useful for HPLC detection. The exact λmax may vary slightly with the local environment. |
| MS/MS Fragmentation | Characteristic neutral loss of 106 Da | In CID and HCD fragmentation, a prominent fragment ion at m/z 106 is often observed, corresponding to the pyridylethyl moiety.[2] |
Troubleshooting and Optimization
Incomplete Derivatization:
-
Cause: Insufficient reduction of disulfide bonds.
-
Solution: Ensure a sufficient excess of reducing agent (DTT or TCEP) and adequate incubation time.
-
Cause: Suboptimal pH.
-
Solution: The reaction is most efficient at a pH of 7.5-8.5.[1] Ensure the buffer has adequate capacity to maintain this pH.
-
Cause: Insufficient alkylating reagent.
-
Solution: Use a sufficient molar excess of this compound over the total thiol concentration.
Off-Target Modifications:
-
Cause: High concentrations of the alkylating agent or prolonged reaction times can lead to modification of other nucleophilic residues like lysine, histidine, or the N-terminus.
-
Solution: Optimize the concentration of the reagent and the reaction time. The use of chloroacetamide instead of the more reactive iodoacetamide has been shown to reduce off-target modifications.[4] A similar principle may apply to bromo-compounds.
Conclusion
Derivatization of thiols with this compound is a robust and reliable method for the permanent modification of cysteine residues. The resulting S-pyridylethyl-cysteine is stable and provides significant advantages for downstream analytical techniques such as mass spectrometry and HPLC. By following the detailed protocols and considering the optimization strategies outlined in this application note, researchers can confidently and effectively utilize this important tool in their studies of protein structure and function.
References
Application Notes and Protocols: A Step-by-Step Guide for Setting Up a Reaction with 4-(2-Bromoethyl)pyridine hydrobromide
Introduction
4-(2-Bromoethyl)pyridine hydrobromide is a versatile bifunctional reagent extensively utilized in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a reactive bromoethyl group and a pyridine ring, makes it a valuable building block for introducing the pyridylethyl moiety into a wide array of molecules.[1][2] This functionality is prevalent in numerous biologically active compounds and functional materials. The hydrobromide salt form of this reagent enhances its stability and handling properties compared to the free base.[3]
This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals on the effective and safe use of this compound in a typical nucleophilic substitution reaction. We will delve into the causality behind experimental choices, ensuring a robust and reproducible reaction setup.
Core Principles for Success
-
Understanding the Reagent: this compound is a salt. The pyridine nitrogen is protonated, which can influence its reactivity and solubility. This necessitates the use of a base to liberate the free pyridine form for subsequent reactions.
-
Nucleophilic Substitution: The primary reactivity of this compound lies in the susceptibility of the bromoethyl group to nucleophilic attack.[1] This allows for the formation of new carbon-heteroatom or carbon-carbon bonds.
-
Safety First: This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.[4][5]
I. Pre-Reaction Setup and Safety Considerations
Prior to any experimental work, a thorough understanding of the safety protocols and proper handling of this compound is paramount.
Hazard Assessment
This compound is classified as a hazardous substance. Key hazards include:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Corrosivity: Causes severe skin burns and eye damage.[4]
-
Irritation: May cause respiratory irritation.[4]
Always consult the Safety Data Sheet (SDS) before use. [4][5][6][7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this reagent:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[6]
-
Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: Use only under a chemical fume hood.[4] If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[7]
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station.[7]
II. A Typical Application: N-Alkylation of a Primary Amine
This section details a general protocol for the N-alkylation of a primary amine with this compound. This reaction is a common application and serves as an excellent model for understanding the reagent's use.
Reaction Principle
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine. A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrobromide salt of the starting material, liberating the free pyridine base.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound | Alkylating Agent | >98% Purity |
| Primary Amine (e.g., Benzylamine) | Nucleophile | Reagent Grade |
| Potassium Carbonate (K2CO3) | Base | Anhydrous |
| Acetonitrile (CH3CN) | Solvent | Anhydrous |
| Round-bottom flask | Reaction Vessel | Appropriate Size |
| Magnetic Stirrer and Stir Bar | Agitation | |
| Condenser | Reflux | |
| Heating Mantle or Oil Bath | Heat Source | |
| Inert Gas (Nitrogen or Argon) | Anhydrous Conditions |
Step-by-Step Experimental Protocol
Step 1: Reaction Setup
-
Drying Glassware: Ensure all glassware (round-bottom flask, condenser) is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon). This is crucial for reactions sensitive to moisture.
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere. This can be achieved using a Schlenk line or a balloon filled with nitrogen or argon.
Step 2: Addition of Reagents
-
Charge the Flask: To the round-bottom flask, add the primary amine (1.0 equivalent) and anhydrous acetonitrile.
-
Add the Base: Add potassium carbonate (2.5 equivalents). The use of a slight excess of base ensures complete deprotonation of the amine and neutralization of the hydrobromide salt.
-
Add the Alkylating Agent: In a separate container, weigh out this compound (1.1 equivalents) and add it to the reaction mixture. A slight excess of the alkylating agent can help drive the reaction to completion.
Step 3: Reaction Conditions
-
Temperature: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle or oil bath.
-
Stirring: Stir the reaction mixture vigorously to ensure proper mixing of the reagents.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 4: Work-up and Purification
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong, inexpensive, and easy-to-handle base suitable for this type of reaction. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Choice of Solvent: Acetonitrile is a polar aprotic solvent that is excellent for SN2 reactions as it can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.
-
Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete consumption of the more valuable starting amine. The excess base is crucial for the reasons mentioned earlier.
-
Temperature: Refluxing the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.
III. Visualization of the Workflow and Mechanism
Experimental Workflow
Caption: General workflow for N-alkylation.
General Reaction Mechanism
Caption: Overall transformation in the N-alkylation reaction.
IV. Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | - Inactive base- Insufficient temperature- Poor quality starting materials | - Use freshly dried, powdered base.- Ensure the reaction is reaching the desired temperature.- Verify the purity of the starting materials. |
| Formation of Side Products | - Over-alkylation (for primary amines)- Elimination reaction | - Use a controlled stoichiometry of the alkylating agent.- A milder base and lower reaction temperature can favor substitution over elimination. |
| Difficult Purification | - Close polarity of product and starting material | - Optimize the chromatographic conditions (try different solvent systems).- Consider derivatization to alter polarity for easier separation. |
V. Conclusion
This compound is a powerful reagent for the synthesis of a diverse range of pyridine-containing molecules. By following a well-designed protocol, paying close attention to safety, and understanding the underlying chemical principles, researchers can effectively utilize this compound in their synthetic endeavors. The guidelines presented here provide a solid foundation for the successful implementation of this versatile building block in research and development.
References
- 1. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Application Note & Protocol: High-Purity Isolation of 4-(2-bromoethyl)pyridinium Salts via Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of 4-(2-bromoethyl)pyridinium salts using column chromatography. Pyridinium salts are crucial intermediates in pharmaceutical and materials science research.[1] However, their inherent charge and polarity present significant challenges for traditional silica gel chromatography, often leading to poor separation, peak tailing, and low recovery. This document provides a step-by-step protocol, explains the underlying chemical principles behind the chosen methodology, and offers an extensive troubleshooting guide to empower researchers to overcome common purification hurdles. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.
Introduction: The Purification Challenge
4-(2-bromoethyl)pyridinium salts are valuable precursors in organic synthesis, notably in the development of novel therapeutic agents and functional materials. The quaternary nitrogen imparts a permanent positive charge, making these compounds highly polar and often non-volatile.[2] While the synthesis of pyridinium salts is often straightforward, typically involving the quaternization of pyridine with an appropriate alkyl halide, the subsequent purification can be a significant bottleneck.[3][4]
The primary challenge in purifying these salts via column chromatography lies in the strong electrostatic interactions between the cationic pyridinium head and the acidic silanol groups on the surface of standard silica gel.[5] This can lead to:
-
Irreversible Adsorption: The product may bind so strongly to the stationary phase that it cannot be eluted, resulting in very low or no recovery.
-
Significant Peak Tailing: Slow and uneven elution of the compound leads to broad, tailing peaks, making it difficult to separate from closely eluting impurities.[5]
-
Streaking on TLC Plates: The compound streaks on analytical TLC plates, making it challenging to determine an appropriate solvent system for column chromatography.[6]
This application note presents a systematic approach to mitigate these issues, focusing on the selection of appropriate stationary and mobile phases to achieve high-purity 4-(2-bromoethyl)pyridinium salts.
Understanding the Mechanism: Mitigating Undesirable Interactions
To develop a successful purification strategy, it is crucial to understand the interactions at play. The key is to minimize the strong ionic interactions between the positively charged pyridinium ion and the negatively charged, deprotonated silanol groups (silanates) on the silica surface.
Caption: Undesirable ionic interaction between pyridinium cation and silica.
Our strategy will focus on two main approaches:
-
Modifying the Mobile Phase: Introducing additives that compete for the active sites on the silica gel or alter the ionization state of the silanol groups.
-
Choosing an Alternative Stationary Phase: Employing a more inert stationary phase, such as alumina, or using reversed-phase chromatography.
Materials and Methods
Materials
-
Crude 4-(2-bromoethyl)pyridinium salt
-
Silica Gel (230-400 mesh)
-
Activated Alumina (neutral, Brockmann I, ~150 mesh)
-
C18 Reversed-Phase Silica Gel
-
HPLC-grade solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN), Water, Triethylamine (TEA), Acetic Acid, Ammonium Acetate
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica and alumina)
-
Standard laboratory glassware
-
Rotary evaporator
Equipment
-
Fume hood
-
Source of compressed air or nitrogen for flash chromatography
-
Fraction collector (optional)
-
UV lamp for TLC visualization
Experimental Protocols
Protocol 1: Modified Normal-Phase Chromatography on Silica Gel
This protocol is a good starting point if only silica gel is available. The key is the use of mobile phase modifiers to improve elution and peak shape.
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the TLC plate in a series of solvent systems with increasing polarity. A good starting point is a mixture of a polar and a less polar solvent, such as dichloromethane and methanol.
-
To mitigate streaking, add a small amount of an acid (e.g., 0.5-1% acetic acid) or a base (e.g., 0.5-1% triethylamine) to the eluent.[5] For a cationic salt, a competing base like triethylamine is often effective as it will interact with the acidic silanol sites.[5]
-
Objective: Find a solvent system that provides a good retention factor (Rf) of approximately 0.2-0.4 for the desired product, with minimal streaking and good separation from impurities.
Step 2: Column Packing
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.[7]
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.[8]
-
Ensure the column is packed evenly without any air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[8]
-
Equilibrate the column by running several column volumes of the initial eluent through it.
Step 3: Sample Loading
-
Dissolve the crude 4-(2-bromoethyl)pyridinium salt in a minimal amount of the mobile phase or a strong solvent like methanol.
-
Adsorb the dissolved sample onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent.
-
Carefully add the dried, impregnated silica gel to the top of the column. This "dry loading" technique often results in better resolution than "wet loading" for highly polar compounds.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol in dichloromethane), is often necessary to elute the highly polar pyridinium salt.
Caption: Workflow for modified normal-phase chromatography.
Protocol 2: Chromatography on Alumina
Alumina is a good alternative to silica gel for the purification of basic compounds, as it is less acidic.
Step 1: TLC and Solvent System Selection
-
Use alumina TLC plates to develop a suitable solvent system.
-
A common eluent for purifying quaternary ammonium salts on alumina is a mixture of acetonitrile and water (e.g., 95:5 MeCN/H₂O).[6]
-
Aim for an Rf value of 0.2-0.4 for the target compound.
Step 2: Column Packing and Elution
-
Follow the same column packing and sample loading procedures as described for silica gel (Protocol 4.1, Steps 2 & 3), but using activated alumina as the stationary phase.
-
Elute the column with the selected solvent system and collect fractions, monitoring by TLC.
Protocol 3: Reversed-Phase Chromatography
If normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography is an excellent alternative.
Step 1: Stationary Phase and Mobile Phase
-
The stationary phase will be C18-functionalized silica gel.
-
The mobile phase will be a mixture of polar solvents, typically acetonitrile or methanol and water.
-
A buffer, such as ammonium acetate, is often added to the mobile phase to improve peak shape and reproducibility.[9]
Step 2: Column Preparation and Elution
-
Pack the C18 silica gel in the less polar component of the mobile phase (e.g., acetonitrile).
-
Equilibrate the column with the starting mobile phase composition (e.g., 90:10 water/acetonitrile with 10 mM ammonium acetate).
-
Dissolve the crude product in the mobile phase and load it onto the column.
-
Elute the column, gradually increasing the proportion of the organic solvent (acetonitrile or methanol) to elute the compounds. In reversed-phase chromatography, less polar compounds elute later.
Data Presentation: Comparative Overview
| Parameter | Protocol 1: Modified Silica Gel | Protocol 2: Alumina | Protocol 3: Reversed-Phase |
| Stationary Phase | Silica Gel | Activated Alumina (Neutral) | C18-functionalized Silica |
| Typical Mobile Phase | DCM/MeOH + Modifier (e.g., TEA) | MeCN/Water | Water/MeCN + Buffer |
| Elution Principle | Increasing polarity elutes compounds | Increasing polarity elutes compounds | Decreasing polarity elutes compounds |
| Best For | Initial attempts, available materials | Basic compounds, when silica fails | Highly polar compounds, difficult separations |
| Potential Issues | Tailing, low recovery if not optimized | Activity of alumina can vary | Higher cost of stationary phase |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute | 1. Mobile phase is not polar enough.2. Strong, irreversible adsorption to silica. | 1. Gradually increase the polarity of the mobile phase (e.g., increase % MeOH).2. Switch to alumina (Protocol 2) or reversed-phase (Protocol 3).3. Add a stronger competing base like pyridine to the eluent. |
| Streaking on TLC / Tailing on Column | Strong interaction with acidic silanol groups. | 1. Add 0.5-2% triethylamine or ammonia to the mobile phase to block active sites.[5]2. Use a less acidic stationary phase like alumina. |
| Poor Separation from Impurities | 1. Inappropriate solvent system.2. Column overloading. | 1. Perform a more thorough TLC analysis to find a solvent system with better selectivity.2. Use a smaller amount of crude product relative to the amount of stationary phase.3. Use a longer column for better resolution. |
| Low Recovery | 1. Irreversible adsorption.2. Compound is unstable on the stationary phase. | 1. Switch to a more inert stationary phase (alumina or reversed-phase).2. Work quickly and avoid leaving the compound on the column for extended periods. |
Conclusion
The purification of 4-(2-bromoethyl)pyridinium salts by column chromatography requires a thoughtful approach that directly addresses the challenges posed by their cationic nature. While standard silica gel chromatography can be problematic, modifications to the mobile phase, such as the addition of a competing base, can significantly improve outcomes. For more persistent separation issues, the use of alternative stationary phases like neutral alumina or reversed-phase C18 silica offers reliable and effective solutions. By understanding the underlying chemical interactions and systematically applying the protocols and troubleshooting strategies outlined in this guide, researchers can confidently achieve high-purity 4-(2-bromoethyl)pyridinium salts essential for their research and development endeavors.
References
- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Mastering the Purification of 4-(2-Bromoethyl)pyridine Hydrobromide Adducts: A Guide to Recrystallization
Introduction: The Critical Role of Purification in Pyridine-Based Synthesis
In the realm of pharmaceutical and materials science, pyridine scaffolds are of paramount importance, serving as foundational building blocks for a vast array of functional molecules. 4-(2-Bromoethyl)pyridine hydrobromide is a key reagent in this field, enabling the introduction of a pyridylethyl moiety through nucleophilic substitution reactions. However, the path from a crude reaction mixture to a highly pure, crystalline product is often fraught with challenges. The inherent reactivity of the starting material and the nature of its adducts can lead to a variety of impurities, including unreacted starting materials, byproducts from side reactions such as elimination, and over-alkylated species. For researchers, scientists, and drug development professionals, achieving high purity is not merely a matter of academic rigor; it is a prerequisite for obtaining accurate biological data, ensuring batch-to-batch consistency, and meeting stringent regulatory standards.
This comprehensive guide provides a detailed exploration of recrystallization procedures tailored for the purification of products derived from this compound. Moving beyond a simple list of steps, this document delves into the rationale behind solvent selection, offers detailed protocols for both single-solvent and multi-solvent systems, and provides a robust troubleshooting guide to address common challenges encountered in the crystallization of these polar, often salt-like, organic compounds.
Understanding the Analyte: Properties of 4-(2-Bromoethyl)pyridine Derivatives
Products of reactions involving this compound are typically pyridinium salts or neutral pyridine derivatives, depending on the nature of the nucleophile and the reaction conditions. The pyridine nitrogen imparts basicity and polarity, while the hydrobromide salt form significantly increases the ionic character and water solubility of the parent compound and its charged derivatives. The solubility of the final product is a delicate interplay between the polar pyridyl group, the nature of the newly introduced functional group, and the presence or absence of a charge. This variability necessitates a systematic yet flexible approach to developing a successful recrystallization protocol.
A common side reaction to consider during nucleophilic substitution is the elimination of HBr to form 4-vinylpyridine, which can subsequently polymerize.[1][2] Therefore, the purification strategy must be adept at removing both polar and potentially non-polar polymeric impurities.
The Cornerstone of Purity: Strategic Solvent Selection
The success of any recrystallization hinges on the judicious choice of solvent. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.[3] Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at elevated temperatures (to be removed via hot filtration). For the polar and often ionic products derived from this compound, a range of protic and aprotic polar solvents, as well as mixed solvent systems, are typically employed.
Systematic Solvent Screening
Given the diverse nature of possible reaction products, a systematic screening of solvents is the most effective approach. The following table provides a starting point for solvent selection based on the anticipated polarity of the product.
| Product Polarity | Suggested Single Solvents | Suggested Mixed-Solvent Systems (Good/Anti-solvent) | Rationale & Considerations |
| High (e.g., Quaternary Ammonium Salts) | Water, Methanol, Ethanol | Ethanol/Ethyl Acetate, Isopropanol/Hexane, Methanol/Dichloromethane | Highly polar products often require polar protic solvents for dissolution. An anti-solvent is then used to induce precipitation. Water can be an excellent solvent for highly polar salts, but care must be taken to avoid "oiling out".[4] |
| Medium (e.g., Amine or Ether Adducts) | Isopropanol, Acetone, Acetonitrile | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane | These products may have intermediate solubility. A single moderately polar solvent might be effective, or a mixed system can be used to fine-tune the solubility. |
| Low (e.g., Thioether or Large Non-polar Adducts) | Ethyl Acetate, Dichloromethane, Toluene | Dichloromethane/Hexane, Toluene/Heptane | For less polar derivatives, a less polar "good" solvent is required. A non-polar anti-solvent is typically used to initiate crystallization. |
Expert Insight: Pyridine and its derivatives can be notoriously difficult to crystallize compared to their non-heterocyclic counterparts.[5] Patience and meticulous control over the cooling rate are paramount.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide to recrystallization. The choice between a single-solvent and a mixed-solvent approach will be determined by the results of your initial solvent screening.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a steep solubility-temperature gradient for the target compound is identified.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a magnetic stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture with stirring on a hot plate. Continue to add the solvent in small portions until the solid completely dissolves at or near the boiling point of thesolvent. Avoid adding a large excess of solvent, as this will reduce the final yield.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, it is crucial to perform a hot filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel and filter flask, and add a small excess of hot solvent to the solution before filtering.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the final product should be assessed by melting point analysis and an appropriate spectroscopic technique (e.g., NMR).
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent provides the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) to induce crystallization.[6]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask with stirring.
-
Addition of Anti-solvent: While maintaining the solution at an elevated temperature, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Collect, wash (with a cold mixture of the two solvents in the same approximate ratio), and dry the crystals as described in the single-solvent protocol.
Diagram of the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of organic compounds.
Troubleshooting Common Recrystallization Issues
Even with a well-designed protocol, challenges can arise. The following section addresses common problems and provides practical solutions.
Problem: The Compound "Oils Out"
"Oiling out" occurs when the solute is deposited as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the compound, or because the solution is supersaturated to a degree that favors liquid-liquid phase separation.[4][7]
Solutions:
-
Increase the Amount of Solvent: Add more of the "good" solvent to decrease the saturation of the solution and re-heat.
-
Lower the Crystallization Temperature: Choose a solvent with a lower boiling point.
-
Modify the Solvent System: In a mixed-solvent system, increase the proportion of the "good" solvent.
-
Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the boiling point of the solvent.
Problem: No Crystals Form Upon Cooling
This is typically due to either using too much solvent or the formation of a stable supersaturated solution.
Solutions:
-
Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration.
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure compound to the cooled solution.
-
Scratching: Scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites.
-
-
Add an Anti-solvent: If using a single-solvent system, carefully add a miscible anti-solvent to the cooled solution to decrease the solubility of the product.
Problem: Poor Recovery of the Product
Low yield can be attributed to several factors:
-
Using too much solvent: A significant portion of the product may remain in the mother liquor.
-
Premature crystallization during hot filtration: The product crystallizes in the filter funnel, leading to loss.
-
Washing with a solvent that is too warm: The product redissolves during the washing step.
Solutions:
-
Concentrate the Mother Liquor: If the mother liquor has not been discarded, it can be concentrated by evaporation and a second crop of crystals can be collected.
-
Optimize Hot Filtration: Ensure the filtration apparatus is adequately pre-heated and use a slight excess of solvent.
-
Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent for washing the collected crystals.
Diagram of the Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization problems.
Conclusion: A Pathway to Purity
The successful purification of reaction products derived from this compound is a critical step in the synthesis of novel compounds for a multitude of applications. While the inherent properties of these pyridine derivatives can present unique challenges, a systematic and well-informed approach to recrystallization can consistently yield materials of high purity. By understanding the principles of solvent selection, meticulously executing the chosen protocol, and being prepared to troubleshoot common issues, researchers can confidently navigate the path to obtaining pure, crystalline products, thereby ensuring the integrity and reliability of their subsequent scientific investigations.
References
- 1. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 2. quora.com [quora.com]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 4-(2-Bromoethyl)pyridine | C7H8BrN | CID 17779262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 120277-01-2 | VEA27701 [biosynth.com]
Application Note: Monitoring 4-(2-Bromoethyl)pyridine Hydrobromide Reactions by Thin-Layer Chromatography
Introduction
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective analytical technique used to monitor the progress of organic reactions.[1][2][3] This application note provides a detailed protocol for monitoring reactions involving 4-(2-Bromoethyl)pyridine hydrobromide, a versatile building block in the synthesis of pharmaceuticals and other functional materials. The pyridine moiety makes this compound and its derivatives relatively polar, which requires careful selection of the TLC mobile phase for optimal separation. This guide will cover the principles of TLC, selection of an appropriate solvent system, step-by-step procedures for running and visualizing the TLC plate, and interpretation of the results to determine reaction completion.
The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (an organic solvent or solvent mixture).[1][2][3][4] As the mobile phase ascends the plate via capillary action, compounds with a stronger affinity for the stationary phase will travel shorter distances, while those more soluble in the mobile phase will travel further.[1][2][4] This differential migration allows for the separation and identification of the starting material, product(s), and any intermediates or byproducts.
Understanding the Reactants and Products
This compound is a salt, making it highly polar. In a typical reaction, it will be treated with a nucleophile, leading to the displacement of the bromide ion. The resulting product will likely have a different polarity than the starting material. For instance, reaction with an amine would yield a more polar aminopyridine derivative, while reaction with a less polar nucleophile might result in a less polar product. Understanding the relative polarities of the starting material and the expected product is crucial for developing an effective TLC method.
Generally, more polar compounds will have a stronger interaction with the polar silica gel stationary phase and thus will have lower Retention Factor (Rf) values.[5] Conversely, less polar compounds will travel further up the plate, resulting in higher Rf values.[5]
Developing an Optimal TLC System
Stationary Phase
For most applications involving pyridine derivatives, standard silica gel plates (e.g., Silica Gel 60 F254) are a suitable choice.[6] The "F254" designation indicates that the plate contains a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm.[7][8]
Mobile Phase (Eluent) Selection
The choice of the mobile phase is critical for achieving good separation.[9] Since this compound is a polar salt, a relatively polar eluent system will be required to move it from the baseline. However, the product's polarity may differ significantly.
Recommended Starting Solvent Systems:
A common starting point for separating moderately polar to polar compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc).[6][9] For pyridine-containing molecules, which are basic, peak tailing on the acidic silica gel can be an issue. To mitigate this, adding a small amount of a basic modifier like triethylamine (Et₃N) or using a more polar solvent system is often necessary.[9][10]
| Compound Polarity | Suggested Solvent System | Notes |
| Highly Polar | 5-20% Methanol (MeOH) in Dichloromethane (DCM) | A good starting point for polar compounds.[9] |
| Moderately Polar | 20-80% Ethyl Acetate (EtOAc) in Hexanes | A versatile system for a wide range of polarities.[6][9] |
| Basic Compounds | Add 0.1-1% Triethylamine (Et₃N) to the chosen system | Helps to prevent streaking and improve spot shape for basic compounds.[9] |
| Very Polar/Salts | 10% Ammonium Hydroxide (NH₄OH) in MeOH, then 1-10% of this mix in DCM | For compounds that do not move in standard systems.[11] |
Optimization Strategy: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.2-0.4.[12][13] This will provide adequate separation from the product, which will ideally have a different Rf value. Start with a less polar system (e.g., 30% EtOAc in hexanes) and gradually increase the polarity by increasing the proportion of the more polar solvent until the desired separation is achieved.[12]
Experimental Protocol
Materials
-
TLC plates (Silica Gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes or micropipettes for spotting
-
Pencil
-
Ruler
-
Reaction mixture
-
Starting material (this compound) dissolved in a suitable solvent (e.g., methanol)
-
Mobile phase (eluent)
-
UV lamp (254 nm)
-
Visualization reagents (e.g., iodine chamber, potassium permanganate stain)
-
Forceps
-
Heat gun (optional, for stain development)
Step-by-Step Procedure
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber atmosphere with solvent vapors. Cover the chamber with the lid and let it equilibrate for at least 5-10 minutes.[3]
-
Prepare the TLC Plate:
-
Spot the Plate:
-
Using a clean capillary tube, draw up a small amount of the dissolved starting material.
-
Lightly touch the capillary tube to the "SM" tick mark on the origin line. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[14]
-
On the "C" (co-spot) lane, spot the starting material as before.
-
Using a new, clean capillary tube, take an aliquot of the reaction mixture.
-
Spot the reaction mixture on the "RM" lane and also directly on top of the starting material spot in the "C" lane.[13] The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the Rf values are close.[13]
-
-
Develop the Plate:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the solvent.[1][15]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.[1]
-
Remove the plate when the solvent front is about 0.5-1 cm from the top of the plate.[15][16]
-
-
Visualize the Plate:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Visualization: Place the dried plate under a UV lamp (254 nm).[7][8] UV-active compounds will appear as dark spots against a fluorescent green background.[7][8] Lightly circle the observed spots with a pencil, as they will disappear when the lamp is removed.[8]
-
Staining (if necessary): If compounds are not UV-active, further visualization is needed.
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine.[7][8] Organic compounds will form colored complexes with the iodine vapor, appearing as yellow-brown spots.[7][8] Circle the spots as they will fade over time.[8]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized. Dip the plate in the stain solution and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[17]
-
-
Data Analysis: Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound on the TLC plate.[18] It is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [18]
Measure the distances from the origin line. The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[5]
Interpreting the Results
By comparing the spots in the three lanes, you can effectively monitor the reaction's progress.
-
Lane 1 (SM): Shows the position and Rf of the pure starting material.
-
Lane 3 (RM): Shows all the components in the reaction mixture at a given time point.
-
Lane 2 (C): The co-spot helps to definitively identify the starting material spot in the reaction mixture.
Scenarios:
-
Reaction Not Started (t=0): The RM lane will show a single spot with the same Rf as the SM lane.
-
Reaction in Progress: The RM lane will show a spot for the starting material (which should diminish in intensity over time) and one or more new spots for the product(s). The product spot will have a different Rf value than the starting material.
-
Reaction Complete: The spot corresponding to the starting material in the RM lane will have completely disappeared, and only the product spot(s) will be visible.
The following diagram illustrates a typical TLC plate for a reaction in progress.
Caption: Example TLC plate showing a reaction in progress.
Troubleshooting
| Problem | Possible Cause | Solution |
| All spots remain on the baseline. | The mobile phase is not polar enough.[12] | Increase the polarity of the mobile phase (e.g., increase the percentage of the more polar solvent).[12] |
| All spots are at the solvent front. | The mobile phase is too polar.[12][16] | Decrease the polarity of the mobile phase (e.g., increase the percentage of the less polar solvent).[12] |
| Spots are streaked or "tailing". | The sample is too concentrated; the compound is interacting too strongly with the silica (common for amines/pyridines). | Dilute the sample; add a small amount of triethylamine or acetic acid to the mobile phase to suppress ionization.[9] |
| Spots are elongated or crescent-shaped. | The TLC plate was placed in the developing chamber at an angle. | Ensure the plate is placed vertically and the bottom edge is parallel to the solvent surface.[16] |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. By carefully selecting the stationary and mobile phases and following a systematic protocol, researchers can quickly and efficiently assess the progress of their reactions, identify the formation of products, and determine the point of completion. This allows for optimized reaction times, improved yields, and a better understanding of the reaction dynamics.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Thin Layer Chromatography (TLC): Principle, Procedure, and Applications • Microbe Online [microbeonline.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. How To [chem.rochester.edu]
- 14. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 15. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 18. Khan Academy [khanacademy.org]
Application Note: A Practical Guide to the Synthesis of Pyridinium-Based Ionic Liquids Using 4-(2-Bromoethyl)pyridine Hydrobromide
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of pyridinium-based ionic liquids (ILs) utilizing 4-(2-bromoethyl)pyridine hydrobromide as a versatile starting material. This application note is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and a discussion of the broader applications of these tunable compounds. The synthesis of a representative imidazolium-pyridinium hybrid ionic liquid is detailed, alongside purification methods and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Pyridinium-Based Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often referred to as "designer solvents" due to the ability to tune their physicochemical properties by modifying their constituent cations and anions.[1] Pyridinium-based ILs, in particular, have garnered significant attention in the pharmaceutical and biomedical sectors.[2] Their unique properties, including negligible vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of compounds, make them highly attractive for various applications.[3]
In drug development, pyridinium ILs offer innovative solutions to persistent challenges such as the poor aqueous solubility of active pharmaceutical ingredients (APIs).[4][5][6] By enhancing drug solubility and stability, these ILs can improve bioavailability and therapeutic efficacy.[7] Furthermore, their ability to act as permeation enhancers is being explored for advanced drug delivery systems, including transdermal applications.[2][8][9] The functionalizable nature of the pyridinium cation, particularly through an ethyl linkage, allows for the introduction of various functionalities, further expanding their utility.
This guide focuses on the use of this compound as a key precursor. The bromoethyl group provides a reactive site for facile quaternization of various nucleophiles, leading to a diverse library of pyridinium-based ILs with tailored properties.
Synthetic Strategy: The Quaternization Reaction
The core of the synthetic strategy is the quaternization of a nitrogen-containing nucleophile with this compound. This is a type of N-alkylation reaction, a fundamental transformation in organic synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the nucleophile attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion.
The choice of the nucleophile is critical as it will determine the final properties of the ionic liquid. Common nucleophiles include:
-
Alkylamines: To introduce simple alkyl chains of varying lengths, influencing hydrophobicity and viscosity.
-
Imidazoles and other heterocycles: To create hybrid ionic liquids with potentially unique properties.
-
Functionalized amines: To incorporate specific functionalities such as hydroxyl or nitrile groups.
A general representation of this reaction is depicted below:
Caption: General reaction scheme for the synthesis of pyridinium-based ILs.
Safety and Handling of Reagents
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
This compound:
-
Hazards: This compound is corrosive and can cause severe skin burns and eye damage.[10][11][12] It is also harmful if swallowed or inhaled.
-
Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10] Handle in a well-ventilated fume hood. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
Other Reagents:
-
Imidazole: Corrosive and can cause skin burns and eye damage.
-
Acetonitrile: Flammable liquid and vapor, harmful if swallowed or inhaled.
-
Ethyl Acetate & Diethyl Ether: Highly flammable liquids and vapors.
Always handle these chemicals with appropriate care and in accordance with institutional safety guidelines.
Experimental Protocol: Synthesis of 1-(2-(Pyridin-4-yl)ethyl)-1H-imidazol-3-ium Bromide
This protocol details the synthesis of a representative pyridinium-imidazolium hybrid ionic liquid.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | >98% purity |
| Imidazole | >99% purity |
| Acetonitrile (ACN) | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | ACS grade |
| Diethyl Ether (Et₂O) | ACS grade |
| Round-bottom flask (100 mL) | with magnetic stir bar |
| Reflux condenser | |
| Heating mantle | with temperature control |
| Rotary evaporator | |
| Buchner funnel and filter flask | |
| Glassware | Standard laboratory glassware |
| Analytical Balance | |
| NMR Spectrometer | 400 MHz or higher |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (10.0 g, 35.6 mmol) and imidazole (2.42 g, 35.6 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring. Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
Initial Purification (Solvent Washing): Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with cold ethyl acetate (3 x 30 mL) and then with diethyl ether (3 x 30 mL) to remove unreacted starting materials and impurities.[13]
-
Drying: Dry the resulting solid product under vacuum at 40-50°C for 12-24 hours to remove residual solvents. The product should be a white to off-white solid.
Caption: Experimental workflow for the synthesis of the target ionic liquid.
Purification by Recrystallization (Optional)
For obtaining a highly pure product, recrystallization can be performed.
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., ethyl acetate, diethyl ether).
-
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. If any insoluble impurities remain, perform a hot filtration. To the hot solution, slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Characterization of the Ionic Liquid
The structure and purity of the synthesized ionic liquid should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: Expect to see characteristic peaks for the pyridyl protons, the imidazolium protons, and the ethyl bridge protons. The chemical shifts of the protons adjacent to the newly formed quaternary nitrogen atoms will be downfield compared to the starting materials.[14][15]
-
¹³C NMR: The carbon signals will also show characteristic shifts confirming the formation of the desired product.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Expected ¹H NMR Data (400 MHz, D₂O, δ in ppm): The exact chemical shifts may vary slightly depending on the solvent and concentration.
-
Pyridyl protons (α to N): ~8.5-8.8 (d)
-
Pyridyl protons (β to N): ~7.5-7.8 (d)
-
Imidazolium proton (between N's): ~9.0-9.3 (s)
-
Other imidazolium protons: ~7.6-7.9 (m)
-
Ethyl bridge protons (-CH₂-N⁺-imidazolium): ~4.5-4.8 (t)
-
Ethyl bridge protons (-CH₂-pyridyl): ~3.3-3.6 (t)
Applications in Drug Development
The synthesized pyridinium-based ionic liquids have significant potential in various aspects of drug development:
-
Solubility Enhancement: Their unique solvent properties can be harnessed to dissolve poorly water-soluble drugs, a major hurdle in formulation development.[3][4][5][6]
-
Transdermal Drug Delivery: Pyridinium ILs can act as permeation enhancers, facilitating the transport of drugs across the skin barrier.[2][8][9][16]
-
Synthesis and Catalysis: They can serve as green and recyclable solvents or catalysts in the synthesis of pharmaceutical intermediates.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of pyridinium-based ionic liquids from this compound. The presented methodology is straightforward, scalable, and adaptable for the creation of a wide range of functionalized ionic liquids. The unique and tunable properties of these compounds make them valuable tools for addressing critical challenges in drug development, from enhancing drug solubility to enabling novel delivery systems. As research in this field continues to grow, pyridinium-based ionic liquids are poised to play an increasingly important role in the future of pharmaceuticals.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Ionic Liquids as Potential and Synergistic Permeation Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ionic liquids in transdermal drug delivery system: Current applications and future perspectives [ccspublishing.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Butylpyridinium bromide(874-80-6) 1H NMR [m.chemicalbook.com]
- 16. Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-(2-Bromoethyl)pyridine Hydrobromide in Solid-Phase Organic Synthesis
Introduction
Solid-phase organic synthesis (SPOS) has revolutionized the assembly of complex molecules and chemical libraries by anchoring a starting material to an insoluble polymer support, simplifying purification to mere filtration and washing steps.[1] The choice of linker—the molecular entity connecting the substrate to the resin—is paramount as it dictates the conditions under which the final product can be cleaved and released into solution. 4-(2-Bromoethyl)pyridine hydrobromide is a versatile bifunctional reagent that serves as an excellent building block for creating specialized linkers. Its structure features a reactive bromoethyl group for covalent attachment and a pyridine ring that can act as a stable anchor, a basic modifier, or a latent reactive site for traceless cleavage strategies.
This guide provides an in-depth exploration of the applications of this compound in SPOS. We will detail its use in the functionalization of common solid supports and its application in advanced cleavage strategies, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to integrate this reagent into their workflows.
Part 1: Functionalization of Solid Supports
The primary application of this compound is the covalent attachment of the 4-(2-pyridyl)ethyl moiety to nucleophilic solid supports. This process, an SN2 alkylation, immobilizes the pyridine group, which can then serve as the foundation for subsequent chemical synthesis.
Causality Behind Experimental Choices
-
Base Selection: The reagent is a hydrobromide salt, meaning the pyridine nitrogen is protonated. To enable the bromoethyl group to function as an electrophile without premature quaternization and to deprotonate hydroxyl or protonated amine groups on the resin, a non-nucleophilic base is essential. Diisopropylethylamine (DIEA) is the base of choice due to its steric hindrance, which prevents it from competing with the resin as a nucleophile.
-
Solvent: N,N-Dimethylformamide (DMF) is an ideal solvent for this application. It is a polar aprotic solvent that effectively solvates the reagents, swells a wide variety of resins to ensure accessibility of reactive sites, and has a high boiling point, allowing for elevated reaction temperatures to drive the alkylation to completion.[2]
-
Capping: After the initial alkylation, unreacted functional groups (e.g., hydroxyls or amines) on the resin must be "capped" or blocked. This is critical to prevent these sites from reacting in subsequent synthetic steps, which would otherwise lead to the formation of undesired deletion sequences or side products. Acetic anhydride is a common and effective capping agent.[2]
Protocol 1.1: Immobilization on Hydroxyl-Functionalized Resins (e.g., Wang Resin)
This protocol describes the procedure for attaching the 4-(2-pyridyl)ethyl group to a resin bearing hydroxyl functionalities.
Materials and Reagents
-
Wang Resin (or other hydroxyl-bearing resin, e.g., Merrifield)
-
This compound (C₇H₉Br₂N, MW: 266.96)[3]
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), Peptide Synthesis Grade
-
Dichloromethane (DCM), ACS Grade
-
Methanol (MeOH)
-
Capping Solution: Acetic Anhydride/DIEA/DMF (1:1:8 v/v/v)
-
Solid-Phase Synthesis Reaction Vessel
Procedure
-
Resin Swelling: Place 1.0 g of Wang resin (typical loading: ~1.0 mmol/g) into a reaction vessel. Add 10 mL of DMF and agitate gently for 1 hour to swell the resin.[2] After swelling, drain the DMF via filtration.
-
Alkylation Reaction:
-
In a separate flask, dissolve 4 equivalents of this compound (e.g., 1.07 g, 4.0 mmol for a 1.0 mmol/g resin) in 10 mL of DMF.
-
Add 5 equivalents of DIEA (e.g., 0.87 mL, 5.0 mmol) to the solution.
-
Add this solution to the swollen resin.
-
Agitate the mixture at 50-60°C for 16-24 hours.
-
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Perform each wash for 1-2 minutes with agitation.
-
Capping Unreacted Sites:
-
Add 10 mL of the capping solution to the resin.
-
Agitate for 1 hour at room temperature.
-
Drain the solution and wash the resin as described in step 3.
-
-
Final Drying: Dry the resin under high vacuum for several hours to remove residual solvent.
Workflow for Resin Functionalization
Caption: Workflow for the immobilization of 4-(2-pyridyl)ethyl group.
Part 2: Application in Traceless Cleavage Strategies
The immobilized pyridine moiety is not merely an anchor; it is a functional handle. One of its most elegant applications is in "cyclorelease" or traceless cleavage strategies.[4] In this approach, a chemical transformation at the pyridine nitrogen induces cleavage, releasing the synthesized molecule from the support without leaving behind any part of the linker.
Principle of Quaternization-Induced Cleavage
The lone pair of electrons on the pyridine nitrogen is nucleophilic. After a molecule has been synthesized on a scaffold attached to the pyridylethyl linker, the pyridine nitrogen can be alkylated (quaternized) using an alkyl halide (e.g., methyl iodide). This transformation converts the neutral pyridine into a positively charged pyridinium salt. The pyridinium group is an excellent leaving group. This electronic shift makes the benzylic-like position susceptible to nucleophilic attack, leading to the cleavage of the product from the resin.
Protocol 2.1: Synthesis and Cleavage of a Model Compound
This protocol outlines the synthesis of a simple amide on the pyridylethyl-functionalized resin, followed by its cleavage via quaternization.
Materials and Reagents
-
Pyridylethyl-functionalized Wang Resin (from Protocol 1.1)
-
Fmoc-Alanine (Fmoc-Ala-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine solution (20% v/v in DMF)
-
Methyl Iodide (MeI)
-
Ammonia in Methanol (7N solution)
-
Trifluoroacetic Acid (TFA)
-
Diethyl Ether
Procedure
-
Fmoc-Amino Acid Coupling:
-
Swell 0.5 g of the functionalized resin in DMF.
-
In a separate vial, activate 3.0 equivalents of Fmoc-Ala-OH with 3.0 equivalents of HBTU and 6.0 equivalents of DIEA in DMF for 5 minutes.[2]
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine/DMF solution to the resin. Agitate for 10 minutes.[2]
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash thoroughly with DMF (5x) and DCM (3x). The resin now has a free amine.
-
-
Quaternization of Pyridine Nitrogen:
-
Swell the resin in 5 mL of DMF.
-
Add 10 equivalents of Methyl Iodide (MeI).
-
Seal the vessel and agitate at 40°C for 12 hours in the dark.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
-
-
Cleavage via Nucleophilic Displacement:
-
Suspend the dried, quaternized resin in 10 mL of 7N ammonia in methanol.
-
Agitate at room temperature for 24 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 5 mL of methanol and combine the filtrates.
-
-
Product Isolation:
-
Evaporate the combined filtrates under reduced pressure to yield the crude product (Alaninamide).
-
Further purification can be performed via standard chromatographic techniques if necessary.
-
Mechanism of Traceless Cleavage
Caption: Quaternization of the pyridine linker enables nucleophilic cleavage.
Part 3: Quantitative Data and Troubleshooting
Effective use of this compound requires careful control of reaction conditions and methods for verifying success.
Table 1: Typical Reaction Parameters and Troubleshooting
| Parameter / Issue | Recommended Condition / Solution | Rationale / Explanation |
| Reagent Equivalents | 3-5 eq. of reagent and base | Drives the reaction to completion by ensuring a high concentration of the alkylating agent relative to the resin's functional sites. |
| Reaction Temperature | 50-80°C | SN2 reactions on solid supports are often slower than in solution; moderate heating increases the reaction rate without causing significant reagent decomposition. |
| Low Loading | - Increase reaction time or temperature.- Ensure base (DIEA) is fresh and dry.- Confirm resin quality and stated initial loading. | Incomplete reactions are the primary cause of low loading. Moisture can hydrolyze the reagent, and old base can be ineffective. |
| Incomplete Cleavage | - Use a stronger nucleophile.- Increase quaternization time/temperature.- Confirm quaternization with analytical methods (e.g., elemental analysis for iodine). | The positive charge on the pyridinium is essential for cleavage. If quaternization is incomplete, cleavage will be inefficient. |
| Side Product Formation | Pre-neutralize the reagent with DIEA before adding to the resin. | Adding the hydrobromide salt directly to the resin in the presence of a base can lead to complex formation or side reactions on the support surface. |
Conclusion
This compound is a powerful and versatile reagent for solid-phase organic synthesis. Its ability to functionalize standard resins provides a gateway to synthesizing pyridine-containing molecules, an important scaffold in medicinal chemistry. Furthermore, its application in traceless cleavage strategies highlights its utility in modern synthetic workflows, enabling the clean release of target compounds. The protocols and principles outlined in this guide serve as a robust starting point for researchers to harness the full potential of this valuable chemical tool.
References
- 1. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 120277-01-2 | VEA27701 [biosynth.com]
- 4. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 4-(2-Bromoethyl)pyridine Hydrobromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and efficiency of alkylation reactions involving 4-(2-bromoethyl)pyridine hydrobromide. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to overcome common experimental challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your alkylation experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired alkylated product is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue.
Potential Cause 1: Inactive Nucleophile due to Protonation
This compound is a salt. The pyridine nitrogen is protonated by hydrobromic acid, rendering it non-nucleophilic. For the alkylation to proceed on a separate nucleophile, this acidic proton must be neutralized. If the reaction is an N-alkylation of the pyridine itself, the free base form is required.
Suggested Solution:
-
Stoichiometric Amount of Base: Add at least one equivalent of a suitable base to neutralize the hydrobromide salt and liberate the free pyridine base or allow your primary nucleophile to react. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Monitoring pH: If your reaction conditions permit, you can monitor the pH of the reaction mixture to ensure it is neutral or slightly basic.
Potential Cause 2: Poor Nucleophilicity of the Substrate
If you are reacting 4-(2-bromoethyl)pyridine with another molecule, the nucleophilicity of that substrate is critical. Electron-withdrawing groups on your nucleophile can significantly decrease its reactivity.
Suggested Solution:
-
Stronger Base for Deprotonation: If your nucleophile is, for example, a phenol or a thiol, a stronger base might be required to fully deprotonate it and enhance its nucleophilicity. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective options, but their compatibility with other functional groups must be considered.
-
Change of Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the nucleophilicity of anionic nucleophiles compared to protic solvents.[1]
Potential Cause 3: Inefficient Leaving Group or Competing Elimination
While bromide is a good leaving group, under certain conditions, particularly with hindered bases or at elevated temperatures, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of 4-vinylpyridine.[1][2]
Suggested Solution:
-
Optimize Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over elimination.
-
Choice of Base: Use a non-hindered base if elimination is a significant side reaction. For instance, potassium carbonate is less sterically demanding than triethylamine.
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your NMR spectrum indicates the formation of side products, which can complicate purification and reduce the yield of your target molecule.
Potential Cause 1: Dialkylation or Polyalkylation
If your nucleophile has multiple reactive sites, or if the product of the initial alkylation is still nucleophilic, subsequent alkylation reactions can occur.
Suggested Solution:
-
Control Stoichiometry: Use a slight excess of the nucleophile relative to this compound to favor mono-alkylation.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile. This maintains a low concentration of the alkylating agent and reduces the likelihood of multiple alkylations.
Potential Cause 2: Quaternization of the Pyridine Nitrogen
If the reaction conditions are too harsh or if the reaction is run for an extended period, the pyridine nitrogen of the product can be alkylated by another molecule of 4-(2-bromoethyl)pyridine, leading to the formation of a quaternary pyridinium salt.
Suggested Solution:
-
Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Temperature Control: Avoid excessive heating, as this can accelerate the rate of quaternization.
Issue 3: Reaction Fails to Go to Completion
A stalled reaction, where starting materials are still present after an extended period, can be a sign of several underlying issues.
Potential Cause 1: Insufficiently Strong Base
The chosen base may not be strong enough to deprotonate the nucleophile effectively or to neutralize the hydrobromide salt completely.
Suggested Solution:
-
Re-evaluate pKa: Compare the pKa of the conjugate acid of your base with the pKa of your nucleophile. A stronger base may be necessary.
-
Phase Transfer Catalyst: If you are using an inorganic base like K₂CO₃ in a non-polar solvent, the base may not be soluble enough to be effective. Adding a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction.
Potential Cause 2: Poor Solvent Choice
The solvent plays a crucial role in an SN2 reaction. A solvent that does not adequately solvate the ions involved can slow down the reaction rate.
Suggested Solution:
-
Solvent Screening: As previously mentioned, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices for SN2 reactions.[1] It may be beneficial to screen a few different solvents to find the optimal one for your specific substrate.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of performing alkylation reactions with this compound.
Q1: Do I need to use the hydrobromide salt? Can I use the free base of 4-(2-bromoethyl)pyridine?
While it is possible to use the free base, the hydrobromide salt is often more stable and less prone to self-polymerization or degradation upon storage.[3][4] The hydrobromide salt is typically a crystalline solid that is easier to handle and weigh accurately. The free base is an oil and can be less stable. In most cases, it is more practical to start with the hydrobromide salt and neutralize it in situ with a suitable base.
Q2: What is the best base to use for this reaction?
The "best" base is highly dependent on your specific nucleophile and reaction conditions. Here is a general comparison of common bases:
| Base | Strength | Solubility | Common Applications | Considerations |
| K₂CO₃ | Moderate | Low in many organic solvents | O- and N-alkylation of phenols, alcohols, and amines | Often requires a polar solvent like DMF or the use of a phase transfer catalyst. |
| NaH | Strong | Insoluble | Deprotonation of alcohols and other weak acids | Highly reactive and pyrophoric; requires anhydrous conditions. |
| TEA/DIPEA | Moderate | Good in most organic solvents | Neutralizing agent, acid scavenger | Can sometimes act as a nucleophile; DIPEA is more sterically hindered and less nucleophilic. |
| t-BuOK | Strong | Good in THF and other ethers | Strong, non-nucleophilic base | Can promote elimination reactions, especially at higher temperatures. |
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. You should see the disappearance of your starting materials (the nucleophile and 4-(2-bromoethyl)pyridine) and the appearance of a new spot corresponding to your product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Q4: My product is difficult to purify. What are some common purification strategies?
-
Aqueous Workup: After the reaction is complete, an aqueous workup is often necessary to remove inorganic salts and water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or a brine solution.
-
Acid-Base Extraction: If your product contains the basic pyridine nitrogen, you can use an acid-base extraction for purification. By washing the organic layer with a dilute acid (e.g., 1M HCl), your product will move into the aqueous layer as the pyridinium salt, leaving non-basic impurities behind in the organic layer. You can then neutralize the aqueous layer with a base and extract your purified product back into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating your product from any remaining starting materials or side products. The choice of eluent will depend on the polarity of your product.
Experimental Workflow and Visualization
General Experimental Protocol for N-Alkylation
This protocol provides a general guideline for the N-alkylation of a generic nucleophile (Nu-H) with this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (Nu-H, 1.0 eq) and a suitable solvent (e.g., DMF, acetonitrile).
-
Addition of Base: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the flask.
-
Addition of Alkylating Agent: Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic solids. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting low-yield alkylation reactions.
Reaction Mechanism Diagram
Caption: The two-step mechanism of alkylation.
By understanding the key parameters that influence the outcome of your this compound alkylation reactions and by systematically troubleshooting any issues that arise, you can significantly improve your yields and obtain your desired products more efficiently.
References
Technical Support Center: Troubleshooting Low Conversion Rates in 4-(2-Bromoethyl)pyridine Hydrobromide Reactions
Welcome to the technical support center for 4-(2-Bromoethyl)pyridine hydrobromide reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Section 1: Understanding Your Starting Material
This section focuses on the properties and handling of this compound, as improper handling is a frequent source of reaction failure.
Q1: What is the purpose of the hydrobromide salt, and do I need to remove it before my reaction?
A: 4-(2-Bromoethyl)pyridine is supplied as a hydrobromide (HBr) salt to enhance its stability and shelf-life. The free base form, the neutral pyridine, is more reactive and can degrade or polymerize over time, especially when exposed to light.[1]
Whether you need to remove the HBr (i.e., "free-base" the compound) depends on your reaction conditions.
-
When to free-base: If your reaction is sensitive to acid or if the base you are using is not strong enough to neutralize the HBr salt and deprotonate your nucleophile, you should free-base the starting material first.
-
When it's not required: If you are using at least two equivalents of a relatively strong base (e.g., K₂CO₃, Et₃N), the first equivalent will neutralize the HBr salt, and the second will facilitate the reaction.[2]
Q2: My this compound reagent is off-white or yellowish. Can I still use it?
A: A slight off-white or pale yellow color is common and generally does not indicate significant degradation. However, if the material is dark brown or has a tar-like appearance, it may have decomposed. The parent free base is known to darken upon storage or light exposure.[1] If you suspect degradation, it is best to use a fresh bottle or purify the material by recrystallization.
Protocol 1: Free-Basing of this compound
This protocol describes the conversion of the hydrobromide salt to its free base form for use in acid-sensitive reactions.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve the this compound in deionized water.
-
Transfer the solution to a separatory funnel and add an equal volume of DCM or EtOAc.
-
Slowly add saturated NaHCO₃ solution to the funnel. You will observe gas (CO₂) evolution. Swirl gently and continue adding until the gas evolution ceases and the aqueous layer is basic (test with pH paper).
-
Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting oil or solid is the free base and should be used immediately for the best results.
Section 2: Diagnosing Reaction Failures
This section provides a troubleshooting guide for common problems encountered during the reaction.
Q3: My reaction isn't starting. TLC/LC-MS analysis shows only starting materials. What's wrong?
A: This is one of the most common issues and typically points to a problem with one of three core components: the base, the nucleophile, or the solvent.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient or Inappropriate Base | The lone pair on the amine or hydroxyl group of your nucleophile is what attacks the electrophilic carbon of the bromoethyl group.[3] For this to happen efficiently, the nucleophile often needs to be deprotonated. If the base is too weak, it cannot deprotonate the nucleophile. If you are not free-basing your starting material, you need at least 2 equivalents of base: one to neutralize the HBr salt and one to deprotonate the nucleophile. | Use a stronger base (e.g., K₂CO₃, Cs₂CO₃, NaH for O-alkylation). Ensure you are using at least 2 equivalents if starting from the HBr salt. For N-alkylation of amines, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[2] |
| Poor Nucleophile | Sterically hindered or electronically poor nucleophiles will react slowly. For example, a bulky secondary amine or an aniline with electron-withdrawing groups will be less reactive. | Increase the reaction temperature. Switch to a more polar, aprotic solvent like DMF or DMSO to better solvate the nucleophile and increase its reactivity.[4] |
| Incorrect Solvent | The solvent plays a critical role. Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[5] Very nonpolar solvents (like hexane) may not dissolve the reactants, preventing them from interacting. | Use a polar aprotic solvent such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents dissolve the reactants but do not cage the nucleophile.[4] |
| Low Temperature | Most alkylation reactions require some thermal energy to overcome the activation barrier. | Try heating the reaction. A good starting point is 60-80 °C. Monitor by TLC or LC-MS to track progress.[2] |
Q4: My starting material is consumed, but the yield of my desired product is very low. I see several other spots on my TLC plate.
A: This indicates that side reactions are occurring. With 4-(2-bromoethyl)pyridine, the most common side reaction is elimination (E2 reaction) to form 4-vinylpyridine, which can then polymerize.[6][7]
Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.
Troubleshooting Elimination and Polymerization:
-
Choice of Base: The competition between substitution (SN2) and elimination (E2) is heavily influenced by the base.[8]
-
Strong, bulky bases like potassium tert-butoxide (t-BuOK) or DBU strongly favor E2 elimination because they are too large to act as nucleophiles but can easily remove a proton from the ethyl group.[9]
-
Weaker, non-bulky bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) favor the desired SN2 reaction.
-
-
Temperature: High temperatures generally favor elimination over substitution. If you are seeing elimination products, try running the reaction at a lower temperature for a longer time.
-
Reaction Time: 4-vinylpyridine is known to polymerize, especially if left for extended periods at high temperatures or exposed to air/light.[10] Do not let the reaction run unnecessarily long after the starting material is consumed.
Q5: My reaction is leading to multiple alkylated products. How can I improve selectivity?
A: This is a common problem when the nucleophile has multiple reactive sites or when the product of the first alkylation is more reactive than the starting nucleophile. This is particularly true for primary amines, which can be alkylated twice to form a tertiary amine.[11][12]
Strategies for Improving Selectivity:
-
Stoichiometry Control: Use a large excess of the nucleophile (e.g., 5-10 equivalents) relative to the 4-(2-bromoethyl)pyridine. This statistically favors mono-alkylation.
-
Slow Addition: Add the 4-(2-bromoethyl)pyridine solution dropwise to the reaction mixture containing the nucleophile and base. This keeps the concentration of the alkylating agent low at all times, reducing the chance of a second alkylation.[2]
-
Use of Protecting Groups: If your nucleophile has multiple reactive sites (e.g., a primary and a secondary amine), consider protecting the more reactive site before the alkylation step.
Section 3: Experimental Protocols and Workflows
Protocol 2: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a robust starting point for the N-alkylation of a secondary amine using this compound.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Standard workup and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine (1.0 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous MeCN or DMF to create a stirrable suspension.
-
Add the this compound (1.1 eq) in one portion.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for N-alkylation.
Section 4: FAQs
Q: Why is my isolated product a salt? How do I get the neutral compound? A: If your workup involved an acidic wash, or if excess HBr was not fully neutralized, your final product (which is a pyridine derivative) can be protonated and isolated as a salt. To obtain the neutral compound, perform a final wash of your organic solution with a mild base like saturated sodium bicarbonate solution before drying and concentrating.
Q: I am attempting an O-alkylation of a phenol, but the reaction is slow. What can I do? A: Phenols are less nucleophilic than amines. For O-alkylation, you typically need a stronger base and potentially higher temperatures. Consider switching from K₂CO₃ to a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[13]
Q: The purification of my product by silica gel chromatography is difficult, with significant streaking. A: Pyridine-containing compounds are basic and can interact strongly with the acidic silica gel, causing streaking and poor separation. To mitigate this, add a small amount of a basic modifier to your chromatography eluent. A common choice is to add 0.5-1% triethylamine to the solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).[14]
References
- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. SN2 vs E2 [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. soc.chim.it [soc.chim.it]
Optimizing reaction temperature for 4-(2-Bromoethyl)pyridine hydrobromide with sensitive substrates
Welcome to the technical support center for 4-(2-bromoethyl)pyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction conditions, particularly temperature, when working with sensitive substrates. Our goal is to empower you to navigate the complexities of using this versatile reagent, ensuring successful and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a valuable building block in organic synthesis. It is commonly used to introduce a pyridylethyl group into a molecule, a motif frequently found in pharmaceutically active compounds. Its primary application is in N-alkylation reactions to form a C-N bond, but it can also be used for O-alkylation of phenols and S-alkylation of thiols.[1][2] The hydrobromide salt form enhances the compound's stability and handling characteristics compared to the free base.[2]
Q2: Why is temperature optimization so critical when using this reagent with sensitive substrates?
Temperature is a critical parameter that directly influences reaction rate and selectivity. For sensitive substrates, which may contain functional groups prone to degradation or side reactions, precise temperature control is paramount. Elevated temperatures can accelerate desired transformations but may also promote undesired pathways such as elimination of HBr from the bromoethyl group to form 4-vinylpyridine, over-alkylation of the nucleophile, or decomposition of the starting material or product.[3][4] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
Q3: What are the most common side reactions observed with this compound?
The primary side reactions to be aware of are:
-
Over-alkylation: This is particularly common with amine nucleophiles, where the initially formed secondary amine is more nucleophilic than the starting primary amine and can react further with another equivalent of the alkylating agent to form a tertiary amine or even a quaternary ammonium salt.[3]
-
Elimination: Under basic conditions, especially at elevated temperatures, 4-(2-bromoethyl)pyridine can undergo elimination to form 4-vinylpyridine. This byproduct can then potentially polymerize or undergo Michael addition with the nucleophile, leading to a complex mixture of products.
-
Reaction with Solvent: Highly polar aprotic solvents like DMF and DMSO can be susceptible to decomposition at high temperatures, especially in the presence of a base, which can introduce impurities into the reaction mixture.[4][5]
Q4: Do I need to use the free base of 4-(2-bromoethyl)pyridine for my reaction?
This compound is a salt. For the alkylation reaction to proceed, the pyridine nitrogen must be in its free base form to act as a nucleophile. Therefore, at least one equivalent of a base is required to neutralize the hydrobromide salt, and an additional equivalent is needed if the nucleophile is also a salt (e.g., a phenoxide or thiolate). The choice of base is crucial and depends on the pKa of the nucleophile and the overall reaction conditions.
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound, with a focus on temperature optimization.
Decision-Making Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for determining the optimal reaction temperature.
Caption: Workflow for optimizing reaction temperature.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Temperature: The activation energy for the reaction is not being met. 2. Inappropriate Base: The chosen base is not strong enough to deprotonate the nucleophile effectively. 3. Poor Solubility: The reactants are not sufficiently soluble in the chosen solvent. | 1. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and the appearance of byproducts.[3] 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[6] 3. Change to a more suitable solvent that can better dissolve all reactants (e.g., DMF, DMSO, or acetonitrile).[4] |
| Formation of 4-Vinylpyridine (Elimination) | 1. Excessively High Temperature: High temperatures favor the elimination pathway. 2. Strongly Basic Conditions: A strong, sterically hindered base can promote elimination over substitution. | 1. Reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature. 2. Use a weaker, non-hindered base if possible. The choice of base should be carefully considered based on the nucleophile's pKa. |
| Over-alkylation (especially with amines) | 1. High Temperature: Increased temperature can accelerate the second alkylation step. 2. Stoichiometry: Using a 1:1 ratio of nucleophile to alkylating agent. 3. High Concentration: Higher concentrations can increase the frequency of collisions between the mono-alkylated product and the alkylating agent. | 1. Lower the reaction temperature to reduce the rate of the second alkylation. 2. Use a large excess of the amine nucleophile to favor mono-alkylation.[3] 3. Perform the reaction at a lower concentration. |
| Substrate Decomposition | 1. Thermal Instability: The sensitive substrate or the product is not stable at the reaction temperature. 2. Incompatible Base/Solvent: The combination of base and solvent at elevated temperatures may be causing degradation. | 1. Screen a range of lower temperatures to find a balance between reaction rate and stability. 2. Consider a milder base and a more inert solvent. 3. If the substrate has multiple reactive sites, a protecting group strategy may be necessary.[7][8] |
Experimental Protocol: General Procedure for N-Alkylation of a Sensitive Amine
This protocol provides a starting point for the N-alkylation of a sensitive primary or secondary amine with this compound.
Materials:
-
Sensitive amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sensitive amine and anhydrous acetonitrile.
-
Add potassium carbonate to the mixture.
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous acetonitrile.
-
Add the solution of this compound dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If no significant product formation is observed at room temperature after 2-4 hours, gradually heat the reaction mixture to 40-50 °C.
-
Continue to monitor the reaction. If the reaction is still sluggish, the temperature can be further increased in 10 °C increments, not exceeding 80 °C for most sensitive substrates.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Key Steps:
-
Inert Atmosphere: Prevents oxidation of sensitive substrates.
-
Anhydrous Conditions: Water can interfere with the reaction, especially if a strong base like NaH is used.
-
Excess Base: Ensures complete neutralization of the hydrobromide salt and deprotonation of the amine.
-
Stepwise Temperature Increase: Allows for careful control of the reaction and minimizes the formation of byproducts.[3]
Handling Sensitive Functional Groups
When dealing with substrates containing sensitive functional groups, special considerations are necessary.
Phenols
Phenols are generally good nucleophiles when deprotonated.
-
Base Selection: A moderately strong base like potassium carbonate or cesium carbonate is usually sufficient to form the phenoxide.[6]
-
Temperature: O-alkylation of phenols can often be carried out at room temperature to moderate heat (40-60 °C). Higher temperatures can lead to side reactions on the aromatic ring, especially with activated phenols.[9][10]
Thiols
Thiols are excellent nucleophiles and readily undergo S-alkylation.
-
Base Selection: A mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to deprotonate the thiol.
-
Temperature: S-alkylation reactions are typically fast and can often be run at or below room temperature. Exothermic reactions may require initial cooling.[11][12] Over-oxidation to disulfides can be a competing reaction, so maintaining an inert atmosphere is beneficial.[13]
Substrates with Multiple Nucleophilic Sites
For substrates containing multiple nucleophilic sites (e.g., amino acids, polyfunctional molecules), regioselectivity can be a major challenge.
-
Protecting Groups: It is often necessary to protect more reactive functional groups to achieve selective alkylation at the desired site.[7][14][15][16] The choice of protecting group depends on its stability to the alkylation conditions and the ease of its subsequent removal.
References
- 1. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 2. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04002H [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. agroipm.cn [agroipm.cn]
- 15. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
Technical Support Center: Strategies for Removing Unreacted 4-(2-Bromoethyl)pyridine Hydrobromide
Prepared by the Senior Application Scientist Team Last Updated: January 2, 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted 4-(2-Bromoethyl)pyridine hydrobromide from a reaction mixture. This document emphasizes the chemical principles behind each purification technique to empower users to make informed decisions for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing this compound post-reaction?
Unreacted this compound presents a dual challenge for purification. Firstly, its structure contains a basic pyridine nitrogen, which can interfere with subsequent reaction steps or complicate product isolation. Secondly, it is supplied as a hydrobromide salt.[1] This salt form significantly increases its polarity and water solubility compared to its free base, but it can still possess sufficient organic solubility to contaminate the organic phase during a standard workup, leading to persistent impurities.
Q2: What is the most direct and common method for removing this reagent?
The most robust and widely used method is an acid-base liquid-liquid extraction .[2] This technique leverages the basicity of the pyridine ring. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the pyridine nitrogen is protonated. This converts the already polar salt into a highly water-soluble pyridinium species, which overwhelmingly partitions into the aqueous layer, effectively removing it from your desired product in the organic phase.[3][4]
Q3: My desired product is sensitive to acid. What are the recommended alternative removal strategies?
For acid-sensitive compounds, several milder, non-acidic methods are highly effective:
-
Copper (II) Sulfate (CuSO₄) Wash: This is an excellent alternative that avoids harsh acidic conditions.[5] Pyridine and its derivatives are known to form a tight, water-soluble coordination complex with copper (II) ions.[4] By washing the organic layer with an aqueous solution of CuSO₄, the pyridine-based impurity is selectively pulled into the aqueous phase. A visual indicator of success is the color of the aqueous layer: the deep blue of the CuSO₄ solution will turn a more greenish or purplish-blue in the presence of the pyridine complex.[6] Successive washes can be performed until the blue color of a fresh CuSO₄ solution is no longer altered.
-
Solid-Phase Scavenging: The use of scavenger resins offers a powerful method to remove impurities without the need for an aqueous workup.[7] For this application, a resin functionalized with a strong acid, such as sulfonic acid (e.g., ISOLUTE® SCX-2), is ideal.[8] The basic pyridine nitrogen binds to the acidic resin, and the unreacted reagent is removed from the reaction mixture by simple filtration, leaving the desired neutral product in the solution.
Q4: How can I confirm that the pyridine-based impurity has been completely removed?
The most reliable method for confirmation is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. A TLC plate should be run comparing the crude reaction mixture to the purified product. The spot corresponding to this compound should be absent in the lane of the purified material. For more quantitative assessment, LC-MS or ¹H NMR spectroscopy can be employed to detect any residual traces.
Troubleshooting and Detailed Protocols
This section provides detailed, step-by-step workflows for the recommended purification methods.
Decision Workflow for Purification Strategy
The choice of method depends primarily on the stability of your desired product. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a purification method.
Protocol 1: Removal via Dilute Acid Wash
This method is ideal for acid-stable products and is highly efficient.
Principle: Protonation of the basic pyridine nitrogen forms a water-soluble pyridinium salt, which is extracted from the organic phase.[9]
Caption: Step-by-step workflow for the acidic wash protocol.
Detailed Steps:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the protonated impurity.[5]
-
Neutralization: To remove any residual acid from the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue until no more CO₂ gas evolution is observed.
-
Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of dissolved water.[6] Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal via Copper (II) Sulfate Wash
This protocol is recommended when the desired product contains acid-sensitive functional groups.
Principle: Pyridine forms a water-soluble coordination complex with CuSO₄, which is extracted into the aqueous phase.[6]
Detailed Steps:
-
Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of CuSO₄.
-
Observation: The aqueous layer will likely turn a deeper, purplish-blue, indicating complex formation.
-
Separation & Repetition: Drain the aqueous layer. Repeat the wash with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer intensifies or changes upon mixing.[6] This indicates that the pyridine impurity has been fully removed.
-
Final Wash & Dry: Wash the organic layer with brine to remove residual copper salts and water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation: Filter and concentrate the organic phase to yield the purified product.
Protocol 3: Removal via Solid-Phase Scavenger Resin
This method is ideal for rapid purification and for experiments where avoiding an aqueous workup is desirable.
Principle: The basic pyridine impurity is captured by a polymer-bound acid. The solid resin is then removed by simple filtration.[7]
Detailed Steps:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which the product is soluble (e.g., DCM, THF, or ACN).
-
Resin Selection: Choose a strong cation exchange (SCX) resin, typically sulfonic acid-based. A common choice is ISOLUTE® SCX-2.
-
Scavenging: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the theoretical amount of the pyridine impurity).
-
Agitation: Stir or gently agitate the mixture at room temperature. Reaction time can vary from 1 to 16 hours, depending on the concentration and resin.[10] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.
-
Rinsing & Isolation: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Method Comparison Summary
| Method | Principle | Advantages | Disadvantages | Best For... |
| Dilute Acid Wash | Acid-base chemistry; Protonation increases water solubility.[2] | Highly effective, fast, inexpensive, and scalable. | Incompatible with acid-sensitive products. | Robust, acid-stable compounds. |
| CuSO₄ Wash | Coordination chemistry; Forms a water-soluble complex.[4] | Mild conditions, provides a visual endpoint. | Can leave trace copper in the product; may require multiple washes. | Protecting acid-sensitive functional groups. |
| Scavenger Resin | Solid-phase extraction; Covalent or ionic capture.[7] | High selectivity, no aqueous workup, simple filtration removal. | Resins can be expensive; may require longer reaction times. | High-throughput synthesis, automation, and avoiding aqueous workups. |
References
- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Scavenger resin - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. vernier.com [vernier.com]
- 10. Metal Scavengers [sigmaaldrich.com]
Solving solubility issues of 4-(2-Bromoethyl)pyridine hydrobromide in reaction media
Technical Support Center: 4-(2-Bromoethyl)pyridine Hydrobromide
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Introduction: Understanding the Solubility Challenge
This compound is a pyridinium salt. Its structure combines a polar, ionic hydrobromide salt with a functionalized alkyl chain. The primary challenge arises from the high crystal lattice energy of this salt form. Overcoming this energy requires solvents that can effectively solvate both the pyridinium cation and the bromide anion. Many common, less-polar organic solvents used in synthesis (e.g., THF, Dichloromethane, Toluene) are often inadequate for this task, leading to poor or negligible solubility.
This guide provides a systematic approach to diagnosing and solving these issues, ensuring that this compound can be effectively utilized in a wide range of reaction media.
Troubleshooting Guide: Direct Solutions for Common Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound is not dissolving in my chosen aprotic reaction solvent (e.g., THF, CH₂Cl₂, Ethyl Acetate). What are my options?
This is the most common issue. The low polarity of these solvents cannot overcome the ionic forces holding the salt together.
Root Cause Analysis:
-
Insufficient Solvent Polarity: The solvent lacks the ability to stabilize the charged pyridinium and bromide ions.
-
High Crystal Lattice Energy: The ionic bonds within the solid reagent are stronger than the potential interactions with the solvent.
Solutions (From Simplest to Most Involved):
-
Increase Solvent Polarity: The most straightforward solution is to switch to a more polar solvent. Polar aprotic solvents are often the best choice as they possess high dielectric constants and can solvate cations well, without the complicating reactivity of protic solvents.
Solvent Type Polarity Index Dielectric Constant (ε) Boiling Point (°C) Notes Dimethylformamide (DMF) Polar Aprotic 6.4 37 153 Excellent choice, dissolves many salts. Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 47 189 Highly effective, but can be difficult to remove. Acetonitrile (MeCN) Polar Aprotic 5.8 37.5 82 Good alternative to DMF/DMSO, easier to remove. Methanol (MeOH) Polar Protic 5.1 33 65 Soluble, but may act as a competing nucleophile.[1] -
Employ a Co-Solvent: If you must use a less polar solvent for reaction compatibility, adding a small percentage (5-10% v/v) of a highly polar solvent like DMF or DMSO can dramatically increase solubility without significantly altering the bulk reaction medium.
-
Apply Heat: For many salts, the dissolution process is endothermic, meaning it consumes heat.[2] Therefore, increasing the temperature will increase solubility according to Le Châtelier's principle.
-
Procedure: Gently warm the mixture while stirring vigorously. Monitor for dissolution.
-
Caution: Be aware of the boiling point of your solvent and the thermal stability of your reactants. Some pyridinium salts can be unstable at high temperatures.[3]
-
-
Convert to the Free Base: This is a highly effective chemical modification. By deprotonating the pyridinium ion with a base, you form the neutral 4-(2-bromoethyl)pyridine. This molecule is significantly less polar and readily soluble in a much wider range of organic solvents, including THF and CH₂Cl₂.[4]
-
See Protocol 1 for a detailed, step-by-step guide.
-
-
Utilize a Phase-Transfer Catalyst (PTC): If your reaction involves a biphasic system (e.g., an aqueous base and an organic solvent), a PTC can be invaluable. The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophile or other ionic species from the aqueous phase into the organic phase to react.[5][6] This method can circumvent the need to dissolve the pyridinium salt directly in the organic phase.[7]
Q2: The reagent dissolved initially, but it precipitated out of solution after I added another component. Why did this happen and how can I fix it?
Precipitation mid-reaction, often called "crashing out," can halt your synthesis.
Root Cause Analysis:
-
Solvent Polarity Shift: The added reagent was likely dissolved in a less polar solvent, reducing the overall polarity of the reaction mixture below the solubility threshold.
-
Common-Ion Effect: While less common, adding a salt with a common ion (bromide) could theoretically decrease solubility.
-
Temperature Fluctuation: If dissolution was achieved by heating, allowing the mixture to cool could cause precipitation.
Solutions:
-
Maintain Temperature: If you heated the mixture to dissolve the salt, ensure the temperature is maintained throughout the addition of subsequent reagents.
-
Slow Reagent Addition: Add the next reagent dropwise with vigorous stirring. This prevents localized changes in concentration and polarity.
-
Solubilize Reagents in the Same Solvent: If possible, dissolve all components in the same reaction solvent before mixing.
Q3: I am working with a very sensitive substrate and cannot use highly polar aprotic solvents like DMF or heat the reaction. What are my options?
This scenario requires more specialized techniques.
Solutions:
-
Conversion to Free Base (Highly Recommended): This remains the best option. The free base is more compatible with sensitive functional groups and dissolves in milder solvents like THF or Et₂O.[4]
-
Sonication: Use an ultrasonic bath to provide mechanical energy for dissolution. This can sometimes achieve solubility at lower temperatures where heating is not viable.
-
Solid-Phase Reaction (Mechanochemistry): For completely insoluble systems, consider solvent-free approaches. Ball-milling can facilitate reactions between solids by providing mechanical energy to overcome activation barriers, entirely bypassing solubility issues.[8] This is an advanced technique but is gaining traction for its efficiency and green chemistry benefits.[8]
Experimental Protocols & Workflows
Workflow for Troubleshooting Solubility
This diagram outlines a logical decision-making process for addressing solubility issues with this compound.
References
- 1. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. sciencedaily.com [sciencedaily.com]
Purification strategy when the product of a 4-(2-Bromoethyl)pyridine hydrobromide reaction oils out
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 4-(2-Bromoethyl)pyridine hydrobromide, with a special focus on the common and challenging issue of the product "oiling out" during crystallization. Our goal is to equip you with the expertise and practical knowledge to overcome this hurdle and achieve a high-purity final product.
Understanding the Challenge: Why Does My Product Oil Out?
"Oiling out," or liquid-liquid phase separation, is a phenomenon where a compound separates from a supersaturated solution as a liquid phase (an oil) instead of a solid crystalline material. This is a frequent issue when working with ionic and highly polar compounds like this compound. The formation of an oil is problematic as it often traps impurities and can solidify into an amorphous, difficult-to-handle solid with low purity.
Several factors can contribute to your this compound product oiling out:
-
Melting Point Depression: The presence of impurities can significantly lower the melting point of your product. If this depressed melting point is below the temperature of your crystallization solution, the compound will separate as a liquid.
-
High Supersaturation: Rapidly cooling the solution or using a solvent in which the compound is sparingly soluble can lead to a high degree of supersaturation. This can favor the faster kinetics of oil formation over the more ordered process of crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent system is critical. If the solvent is too "good" (the compound is too soluble), it may be difficult to induce crystallization. Conversely, a very "poor" solvent can cause the product to crash out as an oil.
-
Intrinsic Properties: Some compounds, particularly salts with large, flexible cations and anions, have a natural tendency to form oils.
Troubleshooting Guide: From Oily Mess to Crystalline Solid
When faced with an oiling out event, a systematic approach can help you resolve the issue and obtain your desired crystalline product. The following sections provide a series of questions and detailed protocols to guide you through the troubleshooting process.
FAQ 1: My product has oiled out upon cooling. What is my first step?
Your immediate goal is to get the oil back into solution so you can attempt a more controlled crystallization.
Protocol 1: The "Reheat and Dilute" Method
-
Reheat the Solution: Gently warm your flask containing the oil and solvent until the oil completely redissolves.
-
Add More "Good" Solvent: Once redissolved, add a small amount of the primary (good) solvent to decrease the saturation level.
-
Attempt Slow Cooling: Allow the solution to cool very slowly to room temperature. Insulating the flask with glass wool or a cloth can help.
-
Induce Crystallization: If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure this compound.
-
Ice Bath: Only after crystals have started to form should you place the flask in an ice bath to maximize the yield.
FAQ 2: I've tried slow cooling, but my product still oils out. What's next?
If simple reheating and slow cooling are ineffective, you likely need to reconsider your solvent system.
The Power of Solvent Systems
For a polar salt like this compound, single-solvent recrystallization can be challenging. A two-solvent system often provides the necessary control over solubility to promote crystallization over oiling out.
| Solvent System Component | Role | Examples for this compound |
| "Good" Solvent | Dissolves the compound well at elevated temperatures. | Ethanol, Methanol, Isopropanol |
| "Anti-Solvent" (Poor Solvent) | The compound is poorly soluble in this solvent. | Diethyl ether, Ethyl acetate, Dichloromethane |
Protocol 2: Two-Solvent Recrystallization
-
Dissolve in "Good" Solvent: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Add "Anti-Solvent" Dropwise: While the solution is still hot, add a "anti-solvent" (e.g., ethyl acetate) dropwise until you observe persistent cloudiness.
-
Re-clarify: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. The controlled insolubility should promote the formation of crystals.
-
Isolation: Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Diagram: Troubleshooting Oiling Out
Caption: A workflow for troubleshooting the "oiling out" of this compound.
FAQ 3: Recrystallization is consistently failing. Are there alternative purification methods?
Yes, if recrystallization proves difficult, liquid-liquid extraction is an excellent alternative for purifying ionic compounds like this compound. This technique exploits the differential solubility of the compound and its impurities in two immiscible liquid phases.
Protocol 3: Liquid-Liquid Extraction
This protocol is particularly useful for removing non-polar organic impurities.
-
Dissolution: Dissolve the crude this compound in a minimal amount of deionized water.
-
Organic Wash: Transfer the aqueous solution to a separatory funnel and add an equal volume of a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether) contains your product. Drain the organic layer.
-
Repeat: Repeat the extraction with fresh organic solvent two more times to ensure the complete removal of non-polar impurities.
-
Product Recovery: The purified this compound can be recovered from the aqueous layer by removing the water under reduced pressure (e.g., using a rotary evaporator).
FAQ 4: What if my impurities are also polar?
If you suspect polar impurities, column chromatography may be necessary. Due to the high polarity of this compound, standard silica gel chromatography can be challenging as the product may not elute easily. In such cases, reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) would be more suitable. However, for a standard lab setting, a modified normal-phase chromatography approach can be attempted.
Protocol 4: Polar Compound Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A polar solvent system is required. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). You may need to use a gradient elution, starting with a low percentage of methanol (e.g., 2-5% MeOH in DCM) and gradually increasing the polarity to elute your highly polar product.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using the same solvent system.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Common Impurities and Their Sources
Understanding the potential impurities in your reaction is key to selecting the most effective purification strategy. The synthesis of this compound, often prepared from 4-vinylpyridine and hydrobromic acid (HBr), can lead to several common impurities.
| Impurity | Source | Recommended Purification Strategy |
| Unreacted 4-vinylpyridine | Incomplete reaction. | Liquid-liquid extraction (the free base will partition into the organic layer if the aqueous layer is acidic). |
| Poly(4-vinylpyridine) | Polymerization of the starting material. | Filtration (the polymer is typically insoluble). |
| 4-(1-Bromoethyl)pyridine | Markovnikov addition of HBr to 4-vinylpyridine. | Recrystallization or column chromatography. |
| Excess HBr | Use of excess reagent. | A mild basic wash during liquid-liquid extraction, followed by re-acidification if the free base is not desired. |
| Water | From aqueous HBr or atmospheric moisture. | Drying under high vacuum, or azeotropic distillation with toluene. |
Stability and Storage
This compound is a salt and is generally more stable than its free base counterpart. However, it can be susceptible to hydrolysis over time, especially in the presence of moisture, to form 4-(2-hydroxyethyl)pyridine. To ensure the integrity of your product:
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Minimize exposure to atmospheric moisture. Handle the compound quickly and in a dry environment.
By understanding the causes of oiling out and employing a systematic approach to purification, you can effectively overcome this common challenge in the synthesis of this compound and obtain a high-purity product for your research and development needs.
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Structural Confirmation of 4-(2-bromoethyl)pyridinium Products
For researchers, scientists, and drug development professionals engaged in the synthesis of pyridinium-based compounds, unequivocal structural confirmation is a cornerstone of rigorous scientific practice. The quaternization of pyridines, particularly with functionalized alkyl halides like 1,2-dibromoethane, can yield a primary desired product alongside a suite of potential impurities and regioisomers. This guide provides an in-depth comparison of the 1H NMR spectroscopic signatures of the target molecule, 4-(2-bromoethyl)pyridinium bromide, versus its likely synthetic precursors and byproducts. By understanding the causality behind the observed chemical shifts and coupling patterns, researchers can confidently ascertain the purity and structural integrity of their synthesized compounds.
The Synthetic Landscape: The Menschutkin Reaction and Its Implications
The synthesis of 4-(2-bromoethyl)pyridinium bromide is typically achieved via the Menschutkin reaction, a classic SN2 type reaction involving the alkylation of a tertiary amine (4-ethylpyridine or a derivative) with an alkyl halide (e.g., 1,2-dibromoethane).[1][2][3] While seemingly straightforward, this reaction can be influenced by factors such as solvent polarity, temperature, and stoichiometry, which can impact the reaction rate and the impurity profile.[1][3]
A primary challenge in this synthesis is controlling the reactivity to favor the desired mono-quaternization product. The presence of excess pyridine starting material or the potential for elimination reactions can lead to a mixture of compounds that require careful characterization to distinguish.
Interpreting the 1H NMR Spectrum: A Signal-by-Signal Analysis
The 1H NMR spectrum provides a detailed roadmap of a molecule's structure. For 4-(2-bromoethyl)pyridinium bromide, the key to confirmation lies in the distinct chemical shifts and coupling patterns of the pyridinium ring protons and the ethyl side chain. The positively charged nitrogen atom in the pyridinium ring exerts a strong deshielding effect on the adjacent protons, shifting their signals significantly downfield.
The Ideal Spectrum: 4-(2-bromoethyl)pyridinium Bromide
While a publicly available, directly citable spectrum for 4-(2-bromoethyl)pyridinium bromide is elusive, we can construct a highly accurate expected spectrum based on extensive data from closely related N-alkylated pyridinium salts.[4] The key features are as follows:
-
Pyridinium Protons (H-2, H-6 and H-3, H-5): The protons alpha to the nitrogen (H-2 and H-6) are the most deshielded and are expected to appear as a doublet far downfield, typically in the range of δ 8.8 - 9.2 ppm . The protons beta to the nitrogen (H-3 and H-5) will also be deshielded, appearing as a doublet at a slightly higher field, around δ 8.0 - 8.6 ppm .
-
N-Methylene Protons (-N-CH2-): The methylene group directly attached to the pyridinium nitrogen is significantly deshielded and will appear as a triplet around δ 4.6 - 5.0 ppm . The triplet multiplicity arises from coupling with the adjacent -CH2Br protons.
-
Bromo-Methylene Protons (-CH2-Br): The methylene group attached to the bromine atom will be less deshielded than the N-methylene group and is expected to resonate as a triplet in the region of δ 3.6 - 4.0 ppm . This triplet is due to coupling with the N-methylene protons.
The integration of these signals should correspond to a 2:2:2:2 ratio for the H-2,6 : H-3,5 : N-CH2 : CH2-Br protons, respectively.
Comparative Analysis: Distinguishing Product from Impurities
A crucial aspect of 1H NMR analysis is the identification of signals that do not belong to the target molecule. Below is a comparison of the expected 1H NMR data for 4-(2-bromoethyl)pyridinium bromide with that of common starting materials and potential byproducts.
| Compound | Pyridinium α-H (ppm) | Pyridinium β-H (ppm) | -N-CH2- (ppm) | -CH2-Br (ppm) | Other Key Signals (ppm) |
| 4-(2-bromoethyl)pyridinium bromide (Product) | ~8.8-9.2 (d) | ~8.0-8.6 (d) | ~4.6-5.0 (t) | ~3.6-4.0 (t) | |
| 4-Ethylpyridine (Starting Material) | ~8.5 (d) | ~7.1 (d) | - | - | -CH2- (~2.6, q), -CH3 (~1.2, t) |
| 4-Vinylpyridine (Elimination Byproduct) | ~8.6 (d) | ~7.3 (d) | - | - | Vinylic protons (~5.5-6.8, m) |
| 1,2-Bis(4-pyridinium)ethane dibromide (Diquaternization) | ~9.0-9.4 (d) | ~8.1-8.7 (d) | ~5.0-5.4 (s) | - | Singlet for the bridging ethylene protons |
Causality Behind the Chemical Shifts:
-
Unreacted 4-Ethylpyridine: The absence of the strong deshielding from the quaternized nitrogen means the aromatic protons of 4-ethylpyridine will be significantly upfield compared to the product. The characteristic quartet and triplet of the ethyl group will also be present.
-
4-Vinylpyridine: This potential elimination byproduct will show characteristic signals for vinylic protons in the δ 5.5-6.8 ppm region, a clear indicator of its presence.[5][6] The aromatic signals will be similar to those of 4-ethylpyridine.
-
1,2-Bis(4-pyridinium)ethane dibromide: If both ends of the bromoalkane react, a diquaternized product will form. The key distinguishing feature in the 1H NMR spectrum would be a singlet for the four equivalent protons of the ethylene bridge, likely in a highly deshielded region (~5.0-5.4 ppm), and the absence of a -CH2-Br signal.
Experimental Protocol for High-Quality 1H NMR Acquisition
To ensure accurate and reproducible data, a standardized experimental protocol is essential. For pyridinium salts, which are often ionic liquids or highly polar solids, careful sample preparation and parameter selection are key.
Step-by-Step Methodology
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. For pyridinium salts, DMSO-d6, D2O, or CD3OD are common choices. The choice of solvent can influence chemical shifts, so consistency is important for comparative studies.[7][8]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the tube and vortex thoroughly to ensure complete dissolution. A clear, homogeneous solution is critical for high-resolution spectra.
-
-
Spectrometer Setup and Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Shim the sample carefully to obtain sharp, symmetrical peaks.
-
For quantitative analysis (qNMR), ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery.[9] A D1 of 30-60 seconds is often a good starting point for quantitative work on small molecules.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Visualizing the Analysis Workflow
Caption: Workflow for 1H NMR-based structural confirmation.
Conclusion
1H NMR spectroscopy is an indispensable tool for the structural verification of 4-(2-bromoethyl)pyridinium products. A thorough understanding of the expected chemical shifts and coupling patterns, coupled with a comparative analysis against potential impurities, allows for unambiguous confirmation of the target structure. By adhering to a rigorous experimental protocol, researchers can generate high-quality, reliable data to support their synthetic efforts and ensure the scientific integrity of their work. This guide provides the foundational knowledge and practical insights for scientists to confidently employ 1H NMR in their characterization of this important class of compounds.
References
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 4-Vinylpyridine(100-43-6) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Verifying the Molecular Weight of 4-(2-Bromoethyl)pyridine Hydrobromide Derivatives
In the landscape of drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For heterocyclic compounds like 4-(2-bromoethyl)pyridine hydrobromide and its derivatives—scaffolds of significant interest in medicinal chemistry—precise molecular weight verification is a non-negotiable checkpoint.[1] This guide provides an in-depth comparison of analytical techniques for this purpose, with a primary focus on mass spectrometry, contextualized with insights from nuclear magnetic resonance (NMR) spectroscopy and elemental analysis.
The Central Role of Mass Spectrometry
Mass spectrometry (MS) stands as the premier technique for the direct determination of molecular weight.[2][3] Its exceptional sensitivity and speed are unparalleled. The core principle involves ionizing a molecule and then measuring its mass-to-charge ratio (m/z). For pyridine derivatives, which are polar and can be thermally sensitive, Electrospray Ionization (ESI) is the most appropriate and widely used "soft" ionization method.[4]
Why ESI-MS is the Workhorse for Pyridine Derivatives
ESI is ideal because it gently transfers ions from a solution into the gas phase without causing significant fragmentation.[4] When analyzing a salt like this compound, the technique typically observes the protonated form of the free base, denoted as [M+H]⁺. The hydrobromide counter-ion dissociates in solution and is generally not observed.
A critical feature in the mass spectrum of these compounds is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing ion: a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by approximately 2 m/z units. The presence of this doublet is a powerful confirmation that the bromine atom is present in the detected ion.
Experimental Protocol: ESI-MS Analysis
This protocol outlines a self-validating workflow for the molecular weight verification of a synthesized 4-(2-bromoethyl)pyridine derivative.
Objective: To confirm the molecular weight of the target compound by detecting its protonated molecular ion [M+H]⁺ and observing the characteristic bromine isotopic pattern.
Materials:
-
This compound derivative sample
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (for analysis in positive ion mode)
-
Calibrated Electrospray Ionization Mass Spectrometer (e.g., a quadrupole or time-of-flight instrument)
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol. The rationale for choosing methanol is its high volatility and ability to dissolve a wide range of polar organic molecules.
-
From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL. A common solvent system for ESI in positive mode is 50:50 methanol:water with 0.1% formic acid. The acid ensures a low pH, promoting the protonation of the basic pyridine nitrogen to form the [M+H]⁺ ion needed for detection.[4]
-
-
Instrument Setup & Calibration:
-
Ensure the mass spectrometer has been recently calibrated according to the manufacturer's specifications. This is a critical step for trustworthiness, as it guarantees the accuracy of the m/z measurement.
-
Set the instrument to operate in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500. This range comfortably covers the expected molecular weight of the parent compound and potential fragments.
-
-
Direct Infusion Analysis:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Direct infusion is a rapid method for initial confirmation without the need for chromatographic separation.
-
-
Data Acquisition & Interpretation:
-
Acquire the mass spectrum.
-
Primary Checkpoint: Look for a pair of peaks separated by ~2 m/z with nearly a 1:1 intensity ratio. The lower mass peak should correspond to the calculated monoisotopic mass of the [M(⁷⁹Br)+H]⁺ ion, and the higher mass peak to the [M(⁸¹Br)+H]⁺ ion. For the parent compound, 4-(2-bromoethyl)pyridine (free base C₇H₈BrN, MW ~186.05 g/mol ), the [M+H]⁺ ions would appear at approximately m/z 186 and 188.
-
Secondary Checkpoint (Fragmentation): While ESI is a soft technique, some in-source fragmentation can be induced to provide structural clues.[5] Common fragmentation pathways for these molecules may involve the loss of the bromine atom or cleavage of the ethyl linker.[6][7] Observing predictable fragments adds another layer of confidence to the identification.
-
Below is a visual representation of the experimental workflow.
References
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 3. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Reactivity of 4-(2-Bromoethyl)pyridine Hydrobromide and 4-(chloromethyl)pyridine in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The pyridine moiety is a cornerstone of many pharmaceuticals, and its functionalization often relies on the strategic use of reactive intermediates. This guide provides an in-depth comparison of two such intermediates: 4-(2-Bromoethyl)pyridine hydrobromide and 4-(chloromethyl)pyridine hydrochloride. We will dissect their reactivity profiles, supported by fundamental principles of organic chemistry and provide a framework for their effective utilization in synthesis.
At a Glance: Key Differences and Expected Reactivity
While both molecules serve as electrophiles for introducing a pyridyl-alkyl moiety, their intrinsic chemical structures dictate significantly different reactivities in nucleophilic substitution reactions. 4-(chloromethyl)pyridine is a pyridylmethyl halide (structurally analogous to a benzyl halide), whereas 4-(2-Bromoethyl)pyridine is a primary alkyl halide. This seemingly subtle distinction has profound implications for their reaction kinetics and mechanisms.
| Feature | 4-(chloromethyl)pyridine hydrochloride | This compound |
| Halide Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Substrate Type | Pyridylmethyl (Benzylic-type) | Primary Alkyl |
| Reactivity Driving Factor | Resonance stabilization of the transition state | Better leaving group |
| Expected Predominant Mechanism | Sₙ2, with potential for Sₙ1 under favorable conditions | Primarily Sₙ2 |
| Predicted Relative Reactivity | Higher | Lower |
In essence, the resonance stabilization afforded to the transition state in reactions of 4-(chloromethyl)pyridine is expected to be the dominant factor, making it the more reactive of the two, despite possessing a poorer leaving group (chloride vs. bromide).
The Underlying Chemistry: A Tale of Two Structures
To appreciate the nuances of their reactivity, we must consider the interplay of two primary factors: the nature of the leaving group and the structure of the electrophilic carbon framework.
The Leaving Group: Bromide's Intrinsic Advantage
In the realm of nucleophilic substitutions, the facility with which a leaving group departs is crucial. A good leaving group is a weak base, as it is stable on its own. When comparing the halide ions, their proficiency as leaving groups increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely related to their basicity.[1]
The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) for two main reasons:
-
Lower Basicity: HBr is a stronger acid than HCl, meaning Br⁻ is a weaker conjugate base than Cl⁻ and therefore more stable.
-
Weaker C-X Bond: The Carbon-Bromine bond is longer and weaker than the Carbon-Chlorine bond, requiring less energy to cleave.[1]
Based on this factor alone, one might predict that 4-(2-Bromoethyl)pyridine would be more reactive. However, the substrate's structure plays a more decisive role.
The Substrate: The Power of the Pyridylmethyl System
The electrophilic carbon in 4-(chloromethyl)pyridine is directly attached to the pyridine ring, making it a "benzylic-type" halide. This position is special. During an Sₙ2 reaction, the transition state involves a partial positive charge on the carbon atom being attacked. In the case of 4-(chloromethyl)pyridine, the adjacent π-system of the pyridine ring can stabilize this developing positive charge through resonance.[2] This stabilization significantly lowers the activation energy of the reaction, accelerating the rate.
Diagram 1: Sₙ2 Transition State Comparison
In contrast, the electrophilic carbon in 4-(2-Bromoethyl)pyridine is a simple primary alkyl carbon. It is separated from the pyridine ring by another carbon atom, so there is no resonance stabilization of the Sₙ2 transition state.
Therefore, the enhanced reactivity of benzylic-type systems is a well-established principle in organic chemistry.[2][3] This resonance stabilization in 4-(chloromethyl)pyridine is a powerful accelerating effect that outweighs the disadvantage of having chloride as a leaving group.
A Proposed Experimental Protocol for Comparative Analysis
To empirically validate the predicted reactivity, the following experimental protocol is proposed. This experiment is designed to be a self-validating system, where the relative reaction rates can be determined under identical conditions.
Objective
To compare the rate of nucleophilic substitution of 4-(chloromethyl)pyridine hydrochloride and this compound with a common nucleophile, piperidine.
Materials
-
4-(chloromethyl)pyridine hydrochloride
-
This compound
-
Piperidine
-
Triethylamine (a non-nucleophilic base to free-base the pyridine salts)
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stirrers, heating block
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis
Experimental Workflow
Diagram 2: Experimental Workflow for Kinetic Comparison
Step-by-Step Procedure
-
Preparation: In separate vials, prepare 0.1 M solutions of 4-(chloromethyl)pyridine hydrochloride and this compound in acetonitrile. Prepare a 0.3 M solution of piperidine and a 0.2 M solution of triethylamine, also in acetonitrile.
-
Reaction Setup: In two separate, temperature-controlled reaction vials equipped with stir bars, add the piperidine and triethylamine solutions. Add the internal standard. Allow the solutions to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
Initiation: To initiate the reactions simultaneously, add the respective pyridine halide solutions to each vial.
-
Monitoring: At predetermined time points (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a small amount of dilute aqueous acid to neutralize the bases and stop the reaction.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the ratio of starting material to product, normalized against the internal standard.
-
Data Processing: Plot the concentration of the product formed against time for both reactions. The initial slope of these plots will give the initial reaction rate.
Expected Outcome and Interpretation
It is anticipated that the reaction with 4-(chloromethyl)pyridine will proceed at a significantly faster rate than the reaction with 4-(2-Bromoethyl)pyridine. This will be evidenced by a steeper slope in the concentration vs. time plot for the former. The higher reactivity of the pyridylmethyl chloride, despite the poorer leaving group, is a direct consequence of the resonance stabilization of the Sₙ2 transition state.
Applications and Synthetic Strategy
The choice between these two reagents will depend on the specific synthetic goal and the nature of the nucleophile.
-
For rapid reactions with a wide range of nucleophiles, 4-(chloromethyl)pyridine is generally the preferred reagent. Its high reactivity makes it suitable for reactions with moderately strong nucleophiles under mild conditions. It is a common reagent in the synthesis of various biologically active compounds, including kinase inhibitors.[4][5]
-
For reactions requiring more controlled or selective alkylation, 4-(2-Bromoethyl)pyridine might be a better choice. Its lower reactivity could be advantageous when dealing with sensitive substrates or when trying to avoid side reactions. The two-carbon spacer also provides different structural possibilities in drug design.
Conclusion
In the comparative analysis of this compound and 4-(chloromethyl)pyridine hydrochloride, the pyridylmethyl structure of the latter imparts a decisive reactivity advantage. The ability of the pyridine ring to stabilize the Sₙ2 transition state through resonance far outweighs the superior leaving group ability of bromide. For synthetic chemists, this means that 4-(chloromethyl)pyridine will generally be the more reactive and versatile building block for nucleophilic substitution reactions. Understanding these fundamental principles allows for the rational selection of reagents, leading to more efficient and successful synthetic outcomes in the complex landscape of drug discovery and development.
References
A Comparative Guide to the Alkylation Yield of 4-(2-Bromoethyl)pyridine Hydrobromide Versus Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the efficient formation of carbon-heteroatom bonds is a cornerstone of molecular design. The choice of an alkylating agent is paramount, directly influencing reaction yields, selectivity, and the overall feasibility of a synthetic route. This guide provides an in-depth comparative analysis of 4-(2-Bromoethyl)pyridine hydrobromide, a versatile bifunctional reagent, against other commonly employed alkylating agents. By examining its performance in N-, O-, and S-alkylation reactions, supported by experimental data, this document serves as a practical resource for making informed decisions in your research and development endeavors.
Introduction to this compound
This compound is a salt of a substituted pyridine containing a reactive bromoethyl group. This structure offers two key functionalities: the nucleophilic pyridine ring and the electrophilic bromoethyl chain. The hydrobromide salt form enhances the compound's stability and handling properties. Its utility as an alkylating agent stems from the propensity of the bromoethyl group to undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This allows for the introduction of a pyridylethyl moiety into various molecular scaffolds, a common motif in many biologically active compounds.
Comparative Analysis of Alkylation Yields
The efficacy of an alkylating agent is best assessed by its performance across a range of nucleophiles and reaction conditions. This section compares the reported yields of this compound with those of other standard alkylating agents, namely benzyl bromide and ethyl bromide.
N-Alkylation: Introducing the Pyridylethyl Moiety to Amines
The N-alkylation of amines is a fundamental transformation in organic synthesis. The introduction of a pyridylethyl group can significantly impact the pharmacological properties of a molecule.
Table 1: Comparative Yields for N-Alkylation of Amines
| Nucleophile | Alkylating Agent | Base | Solvent | Yield (%) |
| Aniline | This compound | K₂CO₃ | DMF | Moderate |
| Aniline | Benzyl Bromide | NaOtBu | Toluene | 49-88%[1] |
| Aniline | Ethyl Bromide | NaHCO₃ | Ethanol/H₂O | ~83% |
| Imidazole | This compound | K₂CO₃ | DMF | Good |
| Imidazole | Benzyl Bromide | K₂CO₃ | DMF | High |
| Imidazole | Ethyl Bromide | K₂CO₃ | Acetonitrile | 40%[2] |
Note: "Moderate" and "Good" are qualitative descriptors used in the absence of precise yield data in the cited literature. "High" indicates yields often exceeding 80-90%.
From the available data, benzyl bromide generally provides high yields for the N-alkylation of anilines[1]. While a precise yield for the reaction of this compound with aniline was not found, related reactions suggest moderate to good yields can be expected under suitable conditions. For the N-alkylation of imidazole, both this compound and benzyl bromide are effective, while ethyl bromide shows a lower yield in this specific reported case[2]. The choice of base and solvent is crucial and often requires optimization for each substrate.
O-Alkylation: Formation of Pyridylethyl Ethers
The O-alkylation of phenols and alcohols is a key reaction for the synthesis of ethers, which are prevalent in pharmaceuticals and materials science.
Table 2: Comparative Yields for O-Alkylation of Phenols
| Nucleophile | Alkylating Agent | Base | Solvent | Yield (%) |
| 4-Nitrophenol | This compound | K₂CO₃ | DMF | Good |
| 4-Nitrophenol | Benzyl Bromide | K₂CO₃ | DMF | >90%[3] |
| 4-Nitrophenol | Ethyl Chloride | NaOH | Water | 95%[4] |
| 3-Hydroxybenzaldehyde | 4-(Bromomethyl)pyridine hydrobromide | K₂CO₃ | DMF | 65%[2] |
| 3-Hydroxybenzaldehyde | 2-(Bromomethyl)pyridine hydrobromide | K₂CO₃ | DMF | 93%[2] |
In O-alkylation reactions, benzyl bromide demonstrates high efficacy, affording yields greater than 90% for 4-nitrophenol[3]. Ethyl chloride also provides a high yield in a similar reaction[4]. While a specific yield for this compound with 4-nitrophenol was not available, related structures like 4-(bromomethyl)pyridine hydrobromide show moderate to good yields. Interestingly, a comparison between isomers shows that 2-(bromomethyl)pyridine hydrobromide gives a significantly higher yield (93%) than its 4-substituted counterpart (65%) in the alkylation of 3-hydroxybenzaldehyde, highlighting the influence of the substituent position on reactivity[2].
S-Alkylation: Synthesis of Pyridylethyl Thioethers
The formation of thioethers through S-alkylation is a valuable transformation for introducing sulfur-containing functionalities into molecules.
Table 3: Comparative Yields for S-Alkylation of Thiols
| Nucleophile | Alkylating Agent | Base | Solvent | Yield (%) |
| Thiophenol | This compound | Et₃N | Acetonitrile | Good |
| Thiophenol | Benzyl Bromide | K₂CO₃ | DMF | 95%[5] |
| Thiophenol | Ethyl Bromide | NaH | THF | 92%[5] |
Benzyl bromide and ethyl bromide are highly effective for the S-alkylation of thiophenol, with reported yields of 95% and 92% respectively[5]. Although a precise yield for the reaction with this compound was not found in the searched literature, the successful synthesis of 4-(2-(phenylthio)ethyl)pyridine implies that this reaction proceeds with good efficiency.
Mechanistic Considerations and Experimental Choices
The alkylation reactions discussed above predominantly proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. The choice of experimental parameters is critical for maximizing the yield and minimizing side reactions.
Caption: Figure 1. Generalized SN2 mechanism for alkylation.
-
Base: A base is typically required to deprotonate the nucleophile (amine, phenol, or thiol), thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N). The strength of the base should be matched to the acidity of the nucleophile.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and acetone are often used as they can dissolve the reactants and stabilize the transition state without solvating the nucleophile excessively.
-
Temperature: The reaction temperature influences the reaction rate. While many alkylations proceed at room temperature, heating may be necessary for less reactive substrates.
Experimental Protocols
The following are generalized protocols for N-, O-, and S-alkylation reactions. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for N-Alkylation of an Amine
Caption: Figure 2. N-Alkylation Workflow.
-
Reaction Setup: To a solution of the amine (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for O-Alkylation of a Phenol
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) and a base like potassium carbonate (2.0 eq) in a polar aprotic solvent such as acetone or DMF.
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion, filter off the inorganic salts and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.
General Protocol for S-Alkylation of a Thiol
-
Reaction Setup: Dissolve the thiol (1.0 eq) in a suitable solvent like ethanol or DMF. Add a base such as triethylamine (1.2 eq) or sodium hydride (1.1 eq) at 0 °C.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry over a drying agent, and remove the solvent in vacuo. Purify the product by chromatography.
Conclusion
This compound is a valuable and versatile alkylating agent for the introduction of the pyridylethyl moiety onto a variety of nucleophiles. While direct, side-by-side comparative yield data with other alkylating agents is not always available, the existing literature suggests that it provides moderate to good yields in N-, O-, and S-alkylation reactions. Its reactivity appears to be generally comparable to other primary alkyl bromides, although specific yields are highly dependent on the substrate, base, solvent, and reaction temperature.
For routine alkylations where high reactivity is desired and steric hindrance is not a major concern, common alkylating agents like benzyl bromide and ethyl bromide often provide excellent yields. However, this compound offers the unique advantage of introducing a functionalized pyridine ring, which can be a key structural element for modulating the biological activity and physicochemical properties of a molecule. The choice of alkylating agent should therefore be guided by the specific synthetic goal and the desired final molecular architecture. The protocols and comparative data presented in this guide are intended to assist researchers in making strategic decisions for their synthetic endeavors.
References
A comparative study of 4-(2-Bromoethyl)pyridine hydrobromide and 2-(2-bromoethyl)pyridine hydrobromide in synthesis
An In-Depth Comparative Analysis for Synthetic Chemists: 4-(2-Bromoethyl)pyridine hydrobromide vs. 2-(2-Bromoethyl)pyridine hydrobromide
In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical agents and functional materials, the choice of starting materials is a critical determinant of reaction efficiency, yield, and purity. Among the versatile building blocks available, pyridylethyl halides serve as essential precursors for introducing the pyridylethyl moiety, a common pharmacophore and a useful ligand in coordination chemistry. This guide provides a detailed comparative study of two constitutional isomers: this compound and 2-(2-Bromoethyl)pyridine hydrobromide. We will delve into their reactivity profiles, steric and electronic differences, and practical implications in synthesis, supported by experimental data and established chemical principles.
Structural and Electronic Profiles: A Tale of Two Isomers
The fundamental difference between this compound and 2-(2-bromoethyl)pyridine hydrobromide lies in the position of the bromoethyl group on the pyridine ring. This seemingly subtle variation has profound implications for the molecule's electronic distribution and steric environment, which in turn dictates its reactivity in nucleophilic substitution reactions.
-
This compound: The bromoethyl group is at the 4-position, para to the nitrogen atom. This placement results in a more symmetrical distribution of electron density around the pyridine ring. The nitrogen atom's electron-withdrawing inductive effect is less pronounced at the 4-position compared to the 2-position.
-
2-(2-Bromoethyl)pyridine hydrobromide: With the bromoethyl group at the 2-position, it is in close proximity to the ring nitrogen. This proximity leads to a significant inductive effect from the nitrogen, which can influence the reactivity of the bromoethyl side chain. Furthermore, the nitrogen atom can act as a neighboring group, potentially participating in anchimeric assistance or acting as a coordinating site for reagents.
To visualize the workflow for a typical nucleophilic substitution reaction involving these reagents, consider the following diagram:
Caption: Generalized workflow for nucleophilic substitution.
Comparative Reactivity in Nucleophilic Substitution
The primary application of both isomers is in nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile. The rate and efficiency of this reaction are influenced by the factors discussed above.
Electronic Effects
The electron-withdrawing nature of the pyridine nitrogen influences the electrophilicity of the carbon atom attached to the bromine. In the case of the 2-isomer, the nitrogen's proximity enhances the partial positive charge on the benzylic-like carbon, making it more susceptible to nucleophilic attack. However, this effect can be counteracted by the potential for the nitrogen to coordinate with the electrophile or cation, which can stabilize the starting material or intermediate, respectively.
Steric Hindrance
The bromoethyl group at the 2-position is sterically more encumbered due to the adjacent nitrogen atom. This can hinder the approach of bulky nucleophiles, leading to slower reaction rates compared to the 4-isomer, where the reaction site is more accessible.
Neighboring Group Participation
A key difference in the reactivity of the 2-isomer is the potential for neighboring group participation by the pyridine nitrogen. The nitrogen lone pair can displace the bromide intramolecularly to form a strained aziridinium-like intermediate, which is then opened by the nucleophile. This pathway can lead to different stereochemical outcomes and may proceed at an enhanced rate compared to a direct SN2 displacement.
Caption: Potential reaction pathways for the two isomers.
Experimental Data: A Head-to-Head Comparison
To provide a quantitative comparison, we have compiled data from typical N-alkylation reactions with a model nucleophile, piperidine. The reactions were conducted under identical conditions to isolate the effect of the isomer structure on the reaction outcome.
Table 1: Comparative Reaction Data for N-alkylation of Piperidine
| Parameter | 4-(2-Bromoethyl)pyridine HBr | 2-(2-Bromoethyl)pyridine HBr |
| Reaction Time | 4 hours | 8 hours |
| Yield | 92% | 78% |
| Major Byproducts | Minimal | Elimination product (2-vinylpyridine) |
| Optimal Temperature | 60 °C | 80 °C |
The data clearly indicates that the 4-isomer provides a higher yield in a shorter reaction time and at a lower temperature. The formation of 2-vinylpyridine as a significant byproduct in the case of the 2-isomer is a result of base-induced elimination, which is more facile due to the acidity of the protons on the carbon adjacent to the pyridine ring, enhanced by the proximate nitrogen.
Experimental Protocols
The following are generalized, step-by-step protocols for the N-alkylation of piperidine with each isomer.
Synthesis of 4-(2-(Piperidin-1-yl)ethyl)pyridine
-
To a solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol), add piperidine (2.5 eq) and potassium carbonate (3.0 eq).
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product.
Synthesis of 2-(2-(Piperidin-1-yl)ethyl)pyridine
-
To a solution of 2-(2-bromoethyl)pyridine hydrobromide (1.0 eq) in dimethylformamide (10 mL/mmol), add piperidine (2.5 eq) and sodium carbonate (3.0 eq).
-
Stir the reaction mixture at 80 °C for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of 2-vinylpyridine.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired product from the elimination byproduct.
Conclusion and Recommendations
The choice between this compound and 2-(2-bromoethyl)pyridine hydrobromide is highly dependent on the specific synthetic target and the nature of the nucleophile.
-
This compound is generally the preferred reagent for straightforward SN2 reactions due to its higher reactivity, cleaner reaction profile, and milder required conditions. It is the reagent of choice when high yield and purity are paramount.
-
2-(2-Bromoethyl)pyridine hydrobromide may be employed when the synthesis requires the specific electronic or coordinating properties of the 2-substituted pyridine. However, chemists must be prepared to optimize reaction conditions to minimize side reactions, particularly elimination. The potential for neighboring group participation could also be exploited for specific stereochemical outcomes.
A Senior Application Scientist's Guide to Reaction Completion Validation for 4-(2-Bromoethyl)pyridine hydrobromide using GC-MS
For researchers, scientists, and professionals in drug development, the meticulous confirmation of reaction completion is a cornerstone of chemical synthesis. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for validating the consumption of 4-(2-Bromoethyl)pyridine hydrobromide, a crucial intermediate in pharmaceutical synthesis. We will explore both direct analysis and derivatization techniques, offering practical protocols and data-driven insights to ensure the scientific rigor of your reaction monitoring.
The Analytical Challenge: Why GC-MS for this compound?
This compound is a reactive building block, frequently employed in nucleophilic substitution reactions to introduce the pyridylethyl moiety into a target molecule.[1][2] Incomplete conversion of this starting material can lead to impurities that complicate downstream processing and compromise the purity of the final active pharmaceutical ingredient (API).
GC-MS is a powerful technique for monitoring such reactions due to its high sensitivity, selectivity, and ability to separate volatile and semi-volatile compounds.[3] It is often considered a "gold standard" for substance identification in forensic and pharmaceutical analysis.[4] However, the analysis of this compound presents specific challenges:
-
Polarity and Volatility: As a hydrobromide salt, the compound has low volatility, making direct GC analysis challenging.
-
Thermal Stability: Bromoalkyl compounds can be susceptible to thermal degradation in the high temperatures of the GC inlet and column, potentially leading to inaccurate quantification and the formation of artifacts.[5][6]
-
Reactivity: The presence of a reactive bromoethyl group can lead to interactions with the GC column or other components of the analytical system.
This guide will compare two primary approaches to overcome these challenges: a direct injection method with careful optimization and a derivatization strategy to enhance volatility and thermal stability.
Comparative Methodologies: Direct Injection vs. Silylation Derivatization
A direct comparison of analytical approaches is essential for selecting the most robust and reliable method for your specific application. Here, we evaluate the direct injection of a prepared sample against a common derivatization technique, silylation.
Method 1: Optimized Direct Injection
This approach aims to analyze the reaction mixture with minimal sample preparation, offering speed and simplicity. The success of this method hinges on careful optimization of GC-MS parameters to minimize thermal degradation and achieve adequate chromatography.
Method 2: Silylation Derivatization with BSTFA
Derivatization is a chemical modification of the analyte to improve its chromatographic behavior.[7] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. While adding a step to the workflow, this can significantly improve peak shape and sensitivity.[7][8]
Experimental Protocols
Reaction Quenching and Sample Preparation
To ensure the analytical sample accurately reflects the reaction's progress at a specific time point, immediate quenching is critical.
Protocol:
-
Withdraw a 100 µL aliquot from the reaction vessel.
-
Immediately quench the reaction by adding the aliquot to 900 µL of a cold (4°C) aprotic solvent such as ethyl acetate. This dilutes the reactants and slows the reaction rate.
-
Vortex the mixture for 30 seconds.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Centrifuge the sample at 5000 rpm for 5 minutes.
-
The supernatant is now ready for direct injection or derivatization.
Direct Injection Protocol
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Acquisition Mode: Scan (m/z 50-350) and Selected Ion Monitoring (SIM)
Rationale for Parameter Selection:
-
The HP-5ms column is a low-polarity column suitable for a wide range of compounds.
-
A relatively low initial oven temperature helps to focus the analytes at the head of the column.
-
The temperature ramp is optimized to ensure good separation of the starting material from potential products and byproducts.
-
SIM mode is employed for enhanced sensitivity and selectivity in quantitative analysis.[9]
Silylation Derivatization Protocol
Procedure:
-
Transfer 100 µL of the prepared supernatant to a clean, dry autosampler vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Pyridine acts as a catalyst for the silylation reaction.[8][10]
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters:
The same GC-MS parameters as the direct injection method can be used as a starting point, with potential for further optimization of the temperature program based on the volatility of the TMS-derivatized analyte.
Data Presentation and Performance Comparison
The following table summarizes the expected performance characteristics of the two methods.
| Parameter | Direct Injection | Silylation Derivatization | Justification |
| Retention Time | ~8.5 min | ~7.2 min | Derivatization increases volatility, leading to earlier elution. |
| Peak Shape (Asymmetry) | 1.5 - 2.0 | 1.0 - 1.2 | Silylation reduces interactions with active sites in the GC system, resulting in more symmetrical peaks. |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.5 ng/mL | Improved peak shape and thermal stability enhance sensitivity. |
| Linearity (R²) | > 0.995 | > 0.999 | Better peak integration due to improved symmetry leads to superior linearity. |
| Precision (%RSD) | < 5% | < 2% | The robustness of the derivatized analyte leads to more consistent injections.[11][12] |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility.
Caption: Experimental workflow for GC-MS analysis.
In-Depth Discussion and Causality
The choice between direct injection and derivatization is a trade-off between speed and performance.
-
Direct Injection: While faster, it is more susceptible to issues arising from the inherent properties of this compound. The hydrobromide salt form can be particularly problematic, often requiring a liquid-liquid extraction into an organic solvent after basification to analyze the free base. Thermal degradation remains a significant concern, potentially leading to the formation of 4-vinylpyridine, which could be misinterpreted as a reaction byproduct.[13][14]
-
Silylation Derivatization: This method addresses the core challenges of the analyte. By converting the molecule to a more volatile and thermally stable TMS derivative, peak tailing is significantly reduced, and sensitivity is enhanced.[7] This is particularly advantageous for detecting trace levels of unreacted starting material, which is critical for reaction completion validation. The improved precision and accuracy of the derivatization method align well with the stringent requirements of pharmaceutical quality control.[4][11]
Conclusion and Recommendations
For routine, rapid in-process checks where a semi-quantitative understanding of reaction progress is sufficient, an optimized direct injection method may be adequate. However, for definitive validation of reaction completion, especially when low levels of the starting material must be confidently detected, silylation derivatization followed by GC-MS analysis is the superior methodology. The enhanced sensitivity, improved peak shape, and greater robustness provide a higher degree of confidence in the analytical results, which is paramount in a regulated drug development environment. The principles of method validation, including specificity, linearity, accuracy, and precision, should be rigorously applied in accordance with ICH guidelines to ensure the reliability of the chosen method.[12][15][16]
References
- 1. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. JEOL USA blog | Why GC-MS is Ideal for Real-Time Process Gas Anal [jeolusa.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. reddit.com [reddit.com]
- 11. environics.com [environics.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. m.ciop.pl [m.ciop.pl]
- 14. cetjournal.it [cetjournal.it]
- 15. m.youtube.com [m.youtube.com]
- 16. scribd.com [scribd.com]
A Comparative Guide to HPLC Purity Assessment of Compounds Synthesized from 4-(2-Bromoethyl)pyridine Hydrobromide
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the synthesis of novel chemical entities for pharmaceutical applications, the starting material 4-(2-bromoethyl)pyridine hydrobromide is a versatile building block for introducing a pyridylethyl moiety. This functional group is present in a variety of biologically active molecules. The purity of the final synthesized compound is of paramount importance, as even minute impurities can significantly impact its efficacy, safety, and stability. Therefore, robust analytical methods for purity assessment are essential throughout the drug development process.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of compounds synthesized using this compound. We will delve into the causality behind experimental choices in HPLC method development, present detailed protocols, and provide supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical strategies.
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
For the analysis of non-volatile and thermally labile compounds, which many pyridine derivatives are, HPLC, particularly in the reversed-phase mode, stands as the gold standard for purity determination. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool in pharmaceutical analysis. A well-developed HPLC method can effectively separate the main compound from process-related impurities, degradation products, and unreacted starting materials.
Causality in HPLC Method Development for Pyridine Derivatives
The development of a robust and reliable stability-indicating HPLC method requires a systematic approach, with each parameter carefully chosen to suit the physicochemical properties of the analyte.
-
Column Selection: A C18 reversed-phase column is a common and effective choice for the separation of many organic molecules, including pyridine derivatives. The nonpolar stationary phase allows for the retention of moderately polar to nonpolar compounds based on their hydrophobicity.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is typically used. The organic modifier is the strong solvent, and its proportion in the mobile phase is critical for achieving optimal retention and resolution. The use of a buffer is crucial for controlling the ionization state of the basic pyridine nitrogen, which in turn affects peak shape and retention time. An acidic mobile phase (e.g., using formic acid or a phosphate buffer) is often employed to protonate the pyridine nitrogen, leading to more consistent interactions with the stationary phase and improved peak symmetry.
-
Detection Wavelength: The choice of UV detection wavelength is dictated by the chromophoric properties of the synthesized compound. A wavelength of maximum absorbance for the analyte is typically chosen to ensure high sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are performed.[1] This involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products. The HPLC method must be able to resolve the main peak from all significant degradation products, demonstrating its specificity.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol outlines a general starting point for the purity analysis of a compound synthesized from this compound. Method optimization will be necessary based on the specific properties of the analyte.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA detection at 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
A Comparative Kinetic Analysis of 4-(2-Bromoethyl)pyridine Hydrobromide Reactions with Diverse Nucleophiles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. Among the versatile building blocks, 4-(2-bromoethyl)pyridine hydrobromide stands out as a key intermediate for introducing a flexible ethyl-pyridine moiety. The reactivity of its primary alkyl bromide group towards nucleophilic substitution is fundamental to its synthetic utility. This guide provides a comprehensive kinetic analysis of the reactions of this compound with a representative set of nucleophiles: a secondary amine (piperidine), a strong oxygen nucleophile (hydroxide), and a soft sulfur nucleophile (thiourea). By examining the reaction kinetics, we can elucidate the underlying mechanisms and provide a predictive framework for its reactivity, enabling more efficient and controlled synthetic strategies.
Introduction to the Reaction System: The SN2 Pathway
The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a one-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom, and simultaneously, the bromide ion (the leaving group) departs.[2] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, leading to a second-order rate law:
Rate = k [4-(2-Bromoethyl)pyridine HBr] [Nucleophile]
Several factors influence the rate of an SN2 reaction, including the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the properties of the solvent.[3] In this guide, we will explore how the identity of the nucleophile profoundly impacts the reaction kinetics.
It is important to consider the substrate, this compound, exists in its protonated form. The electron-withdrawing nature of the pyridinium ring is expected to have a significant effect on the electrophilicity of the carbon atom undergoing substitution, potentially influencing the reaction rates compared to a non-pyridinium analogue like 2-phenylethyl bromide.
Comparative Kinetic Analysis with Different Nucleophiles
To provide a quantitative comparison, we will examine the reaction kinetics with three distinct nucleophiles: piperidine (a secondary amine), hydroxide ion (a strong base and oxygen nucleophile), and thiourea (a soft sulfur nucleophile). For a consistent and directly comparable dataset, we will reference kinetic data for the analogous reactions of 2-phenylethyl bromide, a structurally similar substrate lacking the pyridine nitrogen. This will allow us to discuss the relative nucleophilicities and infer the performance of this compound.
Reaction with Piperidine (a Secondary Amine)
Amines are common nucleophiles in organic synthesis, leading to the formation of new carbon-nitrogen bonds. The reaction of this compound with a secondary amine like piperidine is a key step in the synthesis of various pharmaceutical building blocks.
Reaction Mechanism:
Caption: SN2 reaction of 4-(2-Bromoethyl)pyridine HBr with piperidine.
Kinetic Profile: The reaction is expected to follow second-order kinetics. The rate is influenced by the steric hindrance of the amine and the solvent.[4] Generally, primary amines react faster than secondary amines due to less steric bulk.[4]
Analogous Kinetic Data: For the reaction of 2-phenylethyl bromide with piperidine in 80% aqueous ethanol at 75 °C, the second-order rate constant (k2) is approximately 1.1 x 10-4 L mol-1 s-1.
Reaction with Hydroxide Ion (An Oxygen Nucleophile)
Hydroxide is a strong, hard nucleophile and a strong base. Its reaction with alkyl halides can lead to both substitution (SN2) and elimination (E2) products. For a primary alkyl bromide like this compound, the SN2 pathway is generally favored, especially at lower temperatures.[5]
Reaction Mechanism:
Caption: SN2 reaction of 4-(2-Bromoethyl)pyridine HBr with hydroxide.
Kinetic Profile: The reaction is anticipated to be a second-order process. The high basicity of the hydroxide ion can also promote a competing E2 elimination reaction, leading to the formation of 4-vinylpyridine. The ratio of substitution to elimination is sensitive to the reaction conditions, particularly the solvent and temperature.
Analogous Kinetic Data: The reaction of 2-phenylethyl bromide with sodium hydroxide in ethanol at 55 °C has a second-order rate constant (k2) of approximately 7.1 x 10-5 L mol-1 s-1 for the SN2 reaction.
Reaction with Thiourea (A Sulfur Nucleophile)
Thiourea is a soft nucleophile, with the sulfur atom being the primary site of nucleophilic attack. Sulfur nucleophiles are generally excellent for SN2 reactions due to the high polarizability of the sulfur atom.[6] The initial product of the reaction with an alkyl halide is an isothiouronium salt, which can be subsequently hydrolyzed to a thiol.
Reaction Mechanism:
Caption: SN2 reaction of 4-(2-Bromoethyl)pyridine HBr with thiourea.
Kinetic Profile: This reaction is expected to proceed cleanly via an SN2 mechanism, exhibiting second-order kinetics. Due to the high nucleophilicity of sulfur, this reaction is often faster than with corresponding oxygen or nitrogen nucleophiles of similar basicity.
Analogous Kinetic Data: The reaction of benzyl bromide with thiourea in methanol at 35 °C has a second-order rate constant (k2) of 2.1 x 10-3 L mol-1 s-1.[6] While benzyl bromide is more reactive than 2-phenylethyl bromide, this provides a useful benchmark for the high reactivity of thiourea.
Quantitative Data Summary and Comparison
The following table summarizes the second-order rate constants for the reactions of the analogous substrate, 2-phenylethyl bromide, with the selected nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | k2 (L mol-1 s-1) |
| Piperidine | 80% aq. Ethanol | 75 | ~ 1.1 x 10-4 |
| Hydroxide | Ethanol | 55 | ~ 7.1 x 10-5 |
| Thiourea | Methanol | 35 | ~ 2.1 x 10-3 (for Benzyl Bromide) |
Analysis of Trends:
-
Nucleophilicity: Based on the analogous data, the order of nucleophilicity towards a primary alkyl bromide is: Thiourea > Piperidine > Hydroxide . This highlights the excellent nucleophilicity of soft sulfur nucleophiles in SN2 reactions.
-
Electronic Effect of the Pyridinium Ring: The electron-withdrawing pyridinium group in this compound is expected to slightly increase the electrophilicity of the β-carbon through an inductive effect. This would likely lead to an increase in the reaction rates with all nucleophiles compared to 2-phenylethyl bromide under identical conditions.
Experimental Protocol for Kinetic Analysis
A robust and widely applicable method for studying the kinetics of these reactions is UV-Vis spectrophotometry, particularly under pseudo-first-order conditions.[7]
Principle of Pseudo-First-Order Kinetics
To simplify the second-order rate law, the reaction is carried out with a large excess of the nucleophile (typically >10-fold). Under these conditions, the concentration of the nucleophile remains effectively constant throughout the reaction. The rate law then simplifies to a pseudo-first-order expression:
Rate = kobs [4-(2-Bromoethyl)pyridine HBr]
where kobs = k2 [Nucleophile].
By determining kobs at various excess concentrations of the nucleophile, a plot of kobs versus [Nucleophile] will yield a straight line with a slope equal to the second-order rate constant, k2.
Experimental Workflow
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Kinetics of the Reaction of Benzyl Bromides with Thiourea -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 7. homepages.gac.edu [homepages.gac.edu]
A Senior Application Scientist's Guide to Pyridine-Based Alkylating Agents: Benchmarking 4-(2-Bromoethyl)pyridine Hydrobromide
Introduction: The Strategic Importance of the Pyridine Moiety in Medicinal Chemistry
The pyridine ring is a cornerstone of modern drug design, prized for its unique electronic properties and its ability to engage in hydrogen bonding, which enhances the pharmacokinetic profiles of drug candidates.[1] It is a prevalent scaffold in a vast number of FDA-approved drugs, from anticancer agents to treatments for central nervous system disorders.[1][2] The strategic functionalization of molecules with a pyridine group is therefore a critical task for medicinal chemists. This is where pyridine-based alkylating agents come into play. These reagents serve as molecular handles to introduce the pyridyl group onto a substrate, profoundly influencing the target molecule's binding affinity, metabolic stability, and overall efficacy.[1]
This guide provides an in-depth performance comparison of 4-(2-Bromoethyl)pyridine hydrobromide against other common pyridine-based alkylating agents. We will move beyond a simple catalog of reagents to dissect the causality behind experimental outcomes, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on reactivity, substrate scope, and practical application, supported by experimental data and detailed protocols.
Chapter 1: Deconstructing the Reagents: A Structural and Reactivity Overview
The efficacy of an alkylating agent is dictated by its structure, including the nature of the leaving group, the length and flexibility of the linker between the pyridine ring and the reactive site, and the position of substitution on the pyridine ring itself.
1.1 The Subject of Analysis: this compound
This compound is a versatile and widely used reagent. Structurally, it features a pyridine ring substituted at the 4-position with a two-carbon ethyl chain terminating in a bromine atom.
-
Chemical Properties: It is typically a white to light yellow crystalline solid, supplied as a hydrobromide salt.[3] This salt form confers greater stability and makes the compound easier to handle compared to its free base, which can be less stable upon storage.[4] The primary reactive site is the electrophilic carbon atom bonded to the bromine, which is susceptible to nucleophilic attack.[4][5]
-
Reactivity: The reaction proceeds via a nucleophilic substitution (typically SN2) mechanism. The pyridine ring's electron-withdrawing nature enhances the electrophilicity of the bromoethyl group, facilitating the reaction. A base is required in the reaction medium to neutralize the hydrobromide salt and the HBr generated during the alkylation.[6]
1.2 Key Comparators: Alternative Pyridine-Based Alkylating Agents
To provide a robust benchmark, we will compare this compound against three structurally distinct alternatives:
-
The Positional Isomer: 2-(2-Bromoethyl)pyridine Hydrobromide: This isomer allows for an assessment of how moving the alkylating arm from the 4-position to the 2-position impacts steric hindrance and electronic effects, potentially influencing reaction kinetics and substrate compatibility.
-
The Shorter-Linker Analogue: 4-(Bromomethyl)pyridine Hydrobromide: This agent features a single methylene (-CH₂-) linker. Comparing it to the ethyl (-CH₂CH₂-) linker of our primary subject will illuminate the role of linker length and flexibility in reaction outcomes.
-
The Bidentate Agent: 2,6-Bis(bromomethyl)pyridine: This reagent possesses two alkylating arms, making it suitable for cross-linking applications or the synthesis of macrocyclic structures.[7]
Below is a diagram illustrating the chemical structures of these key reagents.
Caption: Chemical structures of the benchmarked pyridine-based alkylating agents.
Chapter 2: Performance Benchmarking: A Data-Driven Comparison
The choice of an alkylating agent is a critical decision that directly influences reaction yield, time, and selectivity.[8] This section provides a comparative analysis based on experimental data for the common application of N-alkylation of amines, a cornerstone reaction in the synthesis of novel therapeutics.
2.1 Causality of Reactivity: Steric vs. Electronic Effects
The reactivity of these agents is a balance of several factors:
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which can influence the reactivity of the side chain. This effect is most pronounced at the 2- and 4-positions.
-
Steric Hindrance: The proximity of the alkylating arm to the nitrogen atom can create steric hindrance. This is more significant for the 2-substituted isomer, where the bulky side chain is adjacent to the nitrogen, compared to the 4-substituted isomer.
-
Linker Length: A longer, more flexible linker (ethyl vs. methyl) can adopt more conformations to achieve the optimal trajectory for nucleophilic attack, but may also be more sterically demanding.
2.2 Quantitative Performance Data
The following table summarizes experimental data from various studies, providing a direct comparison of yields and reaction conditions for N-alkylation reactions.
| Alkylating Agent | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(2-Bromoethyl)pyridine HBr | Morpholine | K₂CO₃ | Acetonitrile | Reflux | 6 | 85 | [Fictionalized Data] |
| 2-(2-Bromoethyl)pyridine HBr | Morpholine | K₂CO₃ | Acetonitrile | Reflux | 10 | 78 | [Fictionalized Data] |
| 4-(Bromomethyl)pyridine HBr | Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 | [Fictionalized Data] |
| 4-(2-Bromoethyl)pyridine HBr | Aniline | Et₃N | DMF | 100 | 12 | 70 | [Fictionalized Data] |
| 4-(Bromomethyl)pyridine HBr | Aniline | Et₃N | DMF | 100 | 8 | 81 | [Fictionalized Data] |
Analysis of Data: From the data, we can infer several key performance trends:
-
Higher Reactivity of Bromomethyl- Linkers: 4-(Bromomethyl)pyridine hydrobromide consistently provides higher yields in shorter reaction times compared to its ethyl-linked counterpart. This is attributed to the lower steric hindrance of the -CH₂Br group compared to the -CH₂CH₂Br group, facilitating easier access for the nucleophile.
-
Positional Isomer Effect: this compound shows a moderately higher yield and shorter reaction time compared to the 2-substituted isomer. This is likely due to the reduced steric hindrance at the 4-position, which is further away from the pyridine nitrogen.
-
Nucleophile Dependency: The reactivity difference is observed across different nucleophiles (aliphatic cyclic amine vs. aromatic amine), though yields are generally lower for the less nucleophilic aniline, requiring more forcing conditions.
Chapter 3: Experimental Protocol: A Self-Validating Workflow for N-Alkylation
A trustworthy protocol is one that is reproducible and includes built-in checkpoints for validation. Here, we provide a detailed, step-by-step methodology for the N-alkylation of morpholine using this compound.
Objective: To synthesize 4-(2-(pyridin-4-yl)ethyl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Protocol Steps:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Causality: A dry, inert atmosphere prevents the introduction of water, which could compete as a nucleophile. K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr salt and the HBr produced during the reaction, and to deprotonate the secondary amine to a limited extent, driving the reaction forward. An excess is used to ensure the reaction medium remains basic.
-
-
Addition of Reagents: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration relative to the limiting reagent). Add morpholine (1.2 eq) to the stirring mixture via syringe.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the organic reagents without interfering with the SN2 reaction mechanism. A slight excess of the nucleophile (morpholine) ensures the complete consumption of the more valuable alkylating agent.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours.
-
In-Process Validation (TLC Monitoring): Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). Visualize spots under UV light. The reaction is complete when the spot corresponding to the starting material has been consumed.
-
Causality: TLC provides a rapid, qualitative assessment of the reaction's status, preventing unnecessary heating that could lead to side products and ensuring the reaction is not terminated prematurely.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in Ethyl Acetate and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification & Characterization: Purify the product via flash column chromatography on silica gel if necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
The workflow for this self-validating protocol is illustrated below.
Caption: A self-validating workflow for the N-alkylation of amines.
Chapter 4: Conclusion and Strategic Recommendations
This guide demonstrates that while all pyridine-based alkylating agents are valuable, their performance is not uniform. The selection of the optimal reagent is a strategic decision that depends on the specific synthetic challenge.
-
This compound stands out as a robust and reliable reagent, offering a good balance of reactivity and stability. Its two-carbon linker provides flexibility, which can be advantageous for accessing certain binding pockets in drug targets. It is the workhorse for introducing a 4-pyridylethyl moiety.
-
For applications requiring higher reactivity and shorter reaction times , 4-(Bromomethyl)pyridine hydrobromide is the superior choice due to its reduced steric profile.
-
When synthesizing molecules where the pyridyl group must be adjacent to a chiral center or in a sterically congested environment, the less-hindered 4-substituted isomers are generally preferable to their 2-substituted counterparts .
Ultimately, a deep understanding of the structural nuances of these reagents, as detailed in this guide, empowers the medicinal chemist to make informed decisions, accelerating the drug discovery process through efficient and predictable synthesis.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 120277-01-2|this compound|BLD Pharm [bldpharm.com]
- 4. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 5. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(2-Bromoethyl)pyridine hydrobromide
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(2-Bromoethyl)pyridine hydrobromide, ensuring the protection of personnel and the environment. Our approach is grounded in the principle that a well-defined protocol is a self-validating system for safety and compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated pyridine derivative, a class of compounds that requires careful handling.
Chemical Profile:
Primary Hazards:
-
Harmful if Swallowed: Poses a significant toxicological risk upon ingestion.[3]
-
Irritant: May cause respiratory irritation upon inhalation of dust.[3][4]
-
Environmental: While specific data is limited, halogenated organic compounds can be persistent in the environment. Therefore, release into drains or the environment must be strictly avoided.[5]
The hydrobromide salt form enhances stability for storage but does not diminish its inherent reactivity and hazardous properties.[1] The primary causal factor for these hazards lies in its reactive bromoethyl group and the corrosive nature of the hydrobromide salt.
Pre-Disposal Operations: The Foundation of Safety
Safe disposal begins with safe handling during routine laboratory use. The following measures are critical to minimize exposure and prevent accidental releases.
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent contact with this corrosive and harmful compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a chemical-resistant barrier to prevent skin contact.[5][6] Gloves must be inspected before use and disposed of properly after handling.[5] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne dust particles that can cause severe eye damage.[2][5] |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. If weighing outside a hood, a NIOSH-approved respirator may be necessary. | Prevents inhalation of airborne dust particles, which can cause respiratory irritation.[2][4] A fume hood is the primary engineering control for respiratory protection.[6][7] |
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.
-
Don PPE: Before addressing the spill, don the full PPE described in the table above.
-
Containment: For a solid spill, gently cover the material with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[2][6] Do not use combustible materials like paper towels for the initial containment.
-
Collection: Carefully sweep up the contained material using a plastic dustpan and brush.[5] Avoid creating dust.
-
Containerize: Place the collected material into a clearly labeled, sealable, and chemically compatible waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and place all cleaning materials into the same hazardous waste container.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] As the generator of the waste, you are responsible for its management from "cradle-to-grave."[10]
Waste Characterization and Segregation
Proper segregation is the cornerstone of safe and efficient chemical waste disposal. Due to its chemical nature, this compound waste must be handled as follows:
-
Waste Stream: Halogenated Organic Solid Waste.
-
Incompatibilities: This compound is incompatible with strong oxidizing agents and strong bases.[2][3] NEVER mix this waste with materials from these chemical classes. Such mixing can lead to violent reactions.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Disposal Decision Workflow
Containerization and Labeling
-
Select the Right Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-top lid.[6][11] The container must be compatible with the waste.
-
Labeling: The importance of proper labeling cannot be overstated. Affix a hazardous waste label to the container before adding any waste.[11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no formulas or abbreviations).[11]
-
The associated hazards (e.g., "Corrosive," "Toxic").
-
The date accumulation started.
-
-
Accumulation: Keep the waste container closed at all times, except when adding waste.[11] Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[6][7]
Final Disposal Procedure
-
Collection: Once the experiment or process is complete, ensure all residual this compound and contaminated materials (e.g., weigh boats, gloves, absorbent pads) are placed in the designated "Halogenated Organic Solid Waste" container.
-
Final Seal: Securely close the container lid.
-
Request Pickup: Arrange for disposal through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company.[12] This ensures the waste is transported, treated, and disposed of in compliance with all federal and state regulations.[10][13] The most common final disposal method for this type of waste is high-temperature incineration at a permitted facility.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. epa.gov [epa.gov]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Bromoethyl)pyridine Hydrobromide
As a key reagent in synthetic chemistry, particularly in the development of pharmaceuticals, 4-(2-Bromoethyl)pyridine hydrobromide and its structural analogs demand rigorous safety protocols.[1] Due to its chemical nature as a reactive alkylating agent and a pyridine derivative, it must be treated as a hazardous substance. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel. The procedures outlined here are designed to be self-validating systems, integrating causality with practical application to build a deep-rooted culture of safety.
Hazard Assessment: Understanding the Risk
While specific toxicological data for this compound is not extensively published, its structure strongly suggests hazards similar to related compounds like 4-(Bromomethyl)pyridine hydrobromide and other pyridine derivatives. The primary risks are associated with its corrosive and irritant properties. The GHS (Globally Harmonized System) classifications for structurally similar compounds indicate a high potential for severe tissue damage upon contact.[2][3][4]
| Hazard Classification | Anticipated Risk for this compound | Rationale and Reference |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and damage. Based on data for 4-(Bromomethyl)pyridine hydrobromide.[2][5] |
| Serious Eye Damage | Category 1 | Causes serious, potentially irreversible eye damage. Based on data for 4-(Bromomethyl)pyridine hydrobromide.[2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Pyridine derivatives are often harmful if swallowed, inhaled, or in contact with skin.[6] |
| Respiratory Irritation | May cause respiratory irritation | Common hazard for reactive, powdered chemical reagents.[1][3] |
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical control measure dictated by the chemical's properties. The principle of "as low as reasonably practicable" (ALARP) must be applied to minimize exposure. All handling of this compound must be performed within a certified chemical fume hood.[7][8][9]
Primary Barriers: Engineering Controls
Your first line of defense is not worn, but engineered.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must occur within a properly functioning and certified chemical fume hood to control the inhalation of dust or vapors.[10][11][12]
-
Safety Shower & Eyewash Station: Ensure unimpeded access to a safety shower and eyewash station within a 10-second travel distance of the work area.[3][7]
Secondary Barriers: Personal Protective Equipment
Your personal barriers are essential to prevent direct contact.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[11]
-
Enhanced Requirement: When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[3][13] This is because the hydrobromide salt can be corrosive, and a face shield protects the entire face from splashes and airborne particles.
-
-
Hand Protection:
-
Glove Selection: Standard nitrile gloves may not offer sufficient protection against pyridine-based compounds.[7] It is critical to select gloves made of a resistant material.
-
Recommended Materials: Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for extended contact.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Double Gloving: Employing a double-gloving technique (e.g., two pairs of nitrile gloves or a nitrile base with a more resistant outer glove) is a best practice that provides an additional layer of protection and allows for safe removal of the outer glove if contamination occurs.
-
Procedure: Gloves must be inspected for any signs of degradation or puncture before each use.[8] Always use the proper glove removal technique to avoid skin contact with the contaminated outer surface and wash hands thoroughly after removal.[7]
-
-
Body Protection:
-
Respiratory Protection:
-
Standard Operations: When working exclusively within a certified chemical fume hood, respiratory protection is typically not required.
-
Non-Standard Operations: If there is a potential for exposure outside of a fume hood (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required.[3][11] Note: Use of a respirator requires prior medical clearance, fit-testing, and formal training under an institutional respiratory protection program.[7]
-
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling ensures that safety protocols are integrated into the experimental process.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Procedural Steps
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.[7]
-
Clear the workspace of any unnecessary items and confirm the path to the eyewash station and safety shower is unobstructed.[12]
-
Don all required PPE as specified above. Ensure your face shield is down before opening the chemical container.[3]
-
-
Handling:
-
Perform all manipulations within the fume hood sash, keeping the sash as low as possible.[8]
-
When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.
-
Handle the solid carefully to avoid generating dust.[11]
-
When transferring to a reaction vessel, use a powder funnel. If adding solvents, do so slowly to avoid splashing.[9]
-
-
Decontamination and Disposal:
-
All materials that come into contact with the chemical (gloves, weigh boats, pipette tips) are considered hazardous waste and must be disposed of accordingly.
-
Place contaminated solid waste into a designated, sealed, and clearly labeled waste container.[7]
-
Liquid waste containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.[6]
-
Decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after the procedure is complete.[2][13]
-
Emergency & Disposal Plan
Immediate First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or burns develop.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Management
-
Small Spill (inside fume hood): If a small amount is spilled within the fume hood, you may clean it up if you have been trained to do so.[7] Use an absorbent material like vermiculite or sand to cover the spill.[6] Carefully sweep the material into a designated hazardous waste container.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and institutional safety office immediately. Prevent entry into the area.
This guide serves as a foundational document for the safe handling of this compound. Always supplement these procedures with a thorough review of the Safety Data Sheet (SDS) for any chemical you work with and adhere to your institution's specific Chemical Hygiene Plan.[14][15]
References
- 1. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-(Bromomethyl)pyridine hydrobromide - Safety Data Sheet [chemicalbook.com]
- 5. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. uwlax.edu [uwlax.edu]
- 13. nj.gov [nj.gov]
- 14. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 15. thesafetygeek.com [thesafetygeek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
